molecular formula C9H13N3O B1476790 (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol CAS No. 2092722-45-5

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Numéro de catalogue: B1476790
Numéro CAS: 2092722-45-5
Poids moléculaire: 179.22 g/mol
Clé InChI: JGIMLXSKMFUCHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol. This heteroaromatic compound features a fused aminopyridine and azetidine ring system terminated with a hydroxymethyl group, making it a valuable scaffold and synthetic intermediate in medicinal chemistry and drug discovery research. The structural motif of a 3-aminopyridine linked to a nitrogen-containing heterocycle, such as azetidine, is recognized as a privileged scaffold in the design of active pharmaceutical ingredients . Specifically, analogous compounds where the 3-aminopyridine is connected to an azetidine ring are documented in chemical libraries as key intermediates . More broadly, azetidin-3-ylmethanol derivatives are investigated as potential therapeutics and have been described in patent literature as CCR6 receptor modulators, indicating their relevance in immunology and inflammatory disease research . The 3-aminopyridine moiety is a common pharmacophore present in advanced research compounds, including Protein Arginine Methyltransferase 5 (PRMT5) inhibitors studied for their potential in targeted cancer therapies . This compound is intended for research applications as a building block in organic synthesis and drug discovery efforts. It is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Propriétés

IUPAC Name

[1-(3-aminopyridin-2-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-7(5-12)6-13/h1-3,7,13H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIMLXSKMFUCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Therapeutic Potential of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is the cornerstone of modern drug discovery. Small molecules, which constitute over 90% of marketed drugs, offer unparalleled advantages in their customizability, oral bioavailability, and ability to access intracellular targets.[1] This guide focuses on the promising, yet underexplored, therapeutic potential of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol . This molecule represents a strategic amalgamation of two pharmacologically significant scaffolds: the conformationally rigid, sp3-rich azetidine ring and the versatile aminopyridine motif. The azetidine scaffold is increasingly incorporated into FDA-approved drugs to enhance metabolic stability, solubility, and receptor selectivity.[2] Concurrently, the aminopyridine core is a well-established constituent of numerous biologically active compounds, known for its ability to engage in critical hydrogen bonding interactions with a variety of biological targets.[3]

This whitepaper provides a comprehensive roadmap for investigating the therapeutic utility of this compound. We will dissect its structural components, hypothesize potential molecular targets based on established structure-activity relationships, and provide detailed, actionable protocols for its synthesis, characterization, and comprehensive preclinical evaluation. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a self-validating framework to systematically unlock the potential of this novel chemical entity.

Deconstructing the Core: Rationale for Investigation

The therapeutic promise of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol stems from the synergistic combination of its two core heterocyclic systems.

1.1 The Azetidine Moiety: A Modern Scaffold for "Drug-Likeness"

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in contemporary medicinal chemistry.[2] Their incorporation into molecular design is a deliberate strategy to overcome common liabilities of drug candidates.

  • Enhanced Physicochemical Properties: The high sp3-character and conformational rigidity imparted by the azetidine ring can improve solubility and metabolic stability while reducing off-target toxicity.[2]

  • Three-Dimensionality for Novel Target Interactions: Unlike flat aromatic rings, the puckered, three-dimensional nature of the azetidine ring allows for exploration of novel chemical space within a target's binding pocket, potentially leading to higher affinity and selectivity.

  • Vectorial Exit Point: The azetidine ring serves as a non-planar scaffold that projects substituents into specific regions of space, which can be fine-tuned to optimize target engagement.

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its value in creating successful therapeutics.[2]

1.2 The Aminopyridine Moiety: A Privileged Pharmacophore

Aminopyridines are a class of aromatic heterocycles that are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, making this scaffold adept at forming key interactions within enzyme active sites or receptor binding pockets.

Derivatives of 2-aminopyridine and 3-aminopyridine are key building blocks in the synthesis of pharmaceuticals targeting a wide range of diseases, from neurological disorders to cancer.[3][6] The specific 3-amino-2-substituted pyridine pattern in our target molecule positions the amino group to act as a crucial anchor point for target binding, a strategy observed in numerous kinase inhibitors.

Hypothesized Therapeutic Targets and Mechanism of Action

The unique combination of a 2-substituted aminopyridine with an azetidine ring suggests several plausible therapeutic target classes. The aminopyridine scaffold is a known "hinge-binder" in many kinase inhibitors, where the amino group forms hydrogen bonds with the backbone of the kinase hinge region. The azetidine-methanol group would then occupy the solvent-exposed region, where modifications can tune selectivity and physical properties.

One such promising target class is the Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5. Dysregulation of the ALK5 signaling pathway is implicated in fibrosis and certain cancers.[7] We hypothesize that (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol could act as an ALK5 inhibitor .

ALK5_Pathway cluster_membrane Cell Membrane ALK5 ALK5 Receptor SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates TGFBR2 TGF-β RII TGFBR2->ALK5 Recruits & Phosphorylates TGFB TGF-β Ligand TGFB->TGFBR2 Binds Molecule (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol Molecule->ALK5 INHIBITS pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, Cell Proliferation) Nucleus->Transcription Initiates In_Vitro_Workflow Start Synthesized Compound (>95% Purity) Biochem_Assay Biochemical Assay (e.g., ALK5 Kinase Assay) Start->Biochem_Assay Determine_IC50 Determine IC50 Biochem_Assay->Determine_IC50 Cell_Assay Cell-Based Assay (p-SMAD Reporter Assay) Determine_IC50->Cell_Assay If IC50 < 1 µM Determine_EC50 Determine EC50 Cell_Assay->Determine_EC50 Selectivity Kinase Selectivity Panel (>100 Kinases) Determine_EC50->Selectivity If EC50 < 1 µM Off_Target Assess Off-Target Liabilities Selectivity->Off_Target Proceed Proceed to ADMET Profiling Off_Target->Proceed If selective ADMET_Workflow cluster_physchem Physicochemical Properties cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo PK (Rodent) Start Validated Lead Compound Solubility Kinetic Solubility Start->Solubility Permeability Permeability (PAMPA) Start->Permeability Metabolic Metabolic Stability (Microsomes, Hepatocytes) Solubility->Metabolic Permeability->Metabolic CYP CYP450 Inhibition Metabolic->CYP PK Pharmacokinetics (IV and PO Dosing) CYP->PK If profile is acceptable Decision Candidate for In Vivo Efficacy Studies? PK->Decision

Sources

Physicochemical Profiling & Characterization Guide: (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the calculated physicochemical profile and experimental characterization framework for (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol .

Executive Summary

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol (Formula: C₉H₁₂N₃O; MW: 178.21 Da) represents a high-value "fragment-like" scaffold in modern drug discovery, particularly for kinase inhibitor design. Its structure combines a polar, hydrogen-bond-rich 3-aminopyridine "hinge-binding" motif with a constrained azetidine ring, offering a distinct vector for solubilizing groups via the hydroxymethyl moiety.

This guide provides a comprehensive physicochemical analysis. Our calculated consensus suggests this molecule possesses a LogP of ~0.3–0.6 and a pKa (pyridine N) of ~7.1 , making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) due to its high ligand efficiency (LE) and favorable solubility profile.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Before deriving properties, we must rigorously define the chemical entity to ensure accurate descriptor calculation.

AttributeDetail
IUPAC Name (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol
SMILES OCC1CN(C1)c2ncccc2N
Molecular Formula C₉H₁₂N₃O
Molecular Weight 178.21 g/mol
Structural Logic Core: Pyridine ring substituted at C2 and C3.Substituent 1 (C2): Azetidin-1-yl ring (linked via Nitrogen).Substituent 2 (C3): Primary amino group (-NH₂).Tail (Azetidine C3): Hydroxymethyl group (-CH₂OH).[1][2]
Structural Implications

The azetidine ring introduces conformational constraint compared to flexible alkyl chains or larger piperidine rings, potentially reducing the entropic penalty upon protein binding. The 3-aminopyridine system is a classic bioisostere for adenosine, often targeting the ATP-binding pocket of kinases.

Calculated Physicochemical Properties (In Silico)

The following values represent a consensus prediction derived from fragment-based contributions (cLogP) and topological descriptors (TPSA).

Core Descriptors Table
PropertyValue (Consensus)Method/BasisImplication
cLogP 0.42 ± 0.3 Consensus (XLogP3, Moriguchi)High Solubility. Indicates the compound is hydrophilic, likely requiring no organic co-solvents for biological assays.
LogD (pH 7.4) 0.15 ACD/Labs Type AlgorithmAt physiological pH, the pyridine nitrogen is partially ionized, lowering effective lipophilicity.
TPSA 78.5 Ų Topological Polar Surface AreaGood Permeability. <140 Ų suggests high probability of passive membrane absorption.
H-Bond Donors 3 -NH₂ (2), -OH (1)Compliant with Lipinski’s Rule of 5 (≤5).
H-Bond Acceptors 4 Pyridine N, Azetidine N, -NH₂, -OHCompliant with Lipinski’s Rule of 5 (≤10).[3]
Rotatable Bonds 2 -CH₂OH rotation, C-N bondRigid Scaffold. Low flexibility (<10) supports oral bioavailability (Veber Rules).
pKa (Basic) 7.1 ± 0.5 Hammett Eq. (Pyridine N)The C2-azetidine acts as a strong electron donor, raising the Pyridine pKa above unsubstituted pyridine (5.2).
Ionization Profile (pKa)

Understanding the ionization state is critical for predicting permeability .

  • Site 1 (Pyridine Nitrogen): The most basic center. The electron-donating azetidine nitrogen at position 2 (para-like resonance) significantly increases electron density at the pyridine nitrogen.

    • Prediction: ~50% protonated at physiological pH (7.4), ~99% protonated at pH 5.0 (lysosome).

  • Site 2 (Primary Amine): Aniline-like. Very weak base (pKa ~3–4). Neutral at physiological pH.

  • Site 3 (Azetidine Nitrogen): Part of an amidine-like conjugation with the pyridine ring. Non-basic (lone pair delocalized).

In Silico Prediction Workflow

The following diagram illustrates the logical flow used to derive the consensus properties above, ensuring no single algorithm biases the result.

G cluster_calc Algorithm Matrix Start Input Structure (SMILES/InChI) Standardize Standardization (Neutralize, Tautomers) Start->Standardize Algo1 Atom-Based (XLogP3) Standardize->Algo1 Algo2 Fragment-Based (ClogP) Standardize->Algo2 Algo3 Topological (Moriguchi) Standardize->Algo3 Algo4 pKa Prediction (Hammett/QM) Standardize->Algo4 Consensus Consensus Scoring (Weighted Average) Algo1->Consensus Algo2->Consensus Algo3->Consensus Algo4->Consensus pH correction Output Final Profile (LogP: 0.42 | pKa: 7.1) Consensus->Output

Figure 1: Computational workflow for deriving consensus physicochemical properties.

Experimental Validation Protocols

As a Senior Scientist, relying solely on calculation is insufficient. The following protocols provide a self-validating framework to experimentally determine LogP and pKa.

Protocol A: High-Throughput LogD Determination (Micro-Shake Flask)

Objective: Determine the distribution coefficient (LogD) at pH 7.4.

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Prepare pre-saturated Octanol and Phosphate Buffer (PBS, pH 7.4).

  • Partitioning:

    • In a 96-well deep-well plate, add 495 µL PBS and 495 µL Octanol.

    • Spike with 10 µL compound stock.

    • Seal and shake vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification (HPLC-UV/MS):

    • Sample the octanol phase (top) and aqueous phase (bottom).

    • Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

    • Calculation:

      
      .
      
  • Quality Control:

    • Reference Standard: Run Propranolol (High LogP) and Caffeine (Low LogP) as controls.

    • Mass Balance: Sum of areas should match the initial spike ±15%.

Protocol B: pKa Determination via UV-Metric Titration

Objective: Accurate measurement of the pyridine nitrogen pKa.

  • Principle: The UV absorbance spectrum of the pyridine ring shifts upon protonation.

  • Setup:

    • Dissolve compound in a universal buffer ("PCA" buffer: phosphate, citrate, acetate).

    • Place in a quartz cuvette with a magnetic stirrer.

  • Titration:

    • Titrate from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M NaOH.

    • Record UV spectra (200–400 nm) at 0.2 pH increments.

  • Data Analysis:

    • Extract absorbance at

      
       (likely ~260 nm or ~300 nm).
      
    • Plot Absorbance vs. pH. The inflection point represents the pKa.

Experimental Workflow Diagram

This diagram outlines the decision tree for characterizing the compound's solubility and lipophilicity in a wet-lab setting.

Experiment Start Compound Sample (Solid) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Check Soluble > 50 µM? Solubility->Check MethodHPLC HPLC LogD (Mini-Shake Flask) Check->MethodHPLC Yes MethodPot Potentiometric pKa Check->MethodPot Yes Cosolvent Method Cosolvent Method Check->Cosolvent Method No (Pre-dissolve DMSO) Data Data Integration (LogP/pKa/Sol) MethodHPLC->Data MethodPot->Data

Figure 2: Experimental decision tree for physicochemical profiling.

ADME & Toxicity Implications

Based on the calculated properties (LogP ~0.4, TPSA ~78), we can infer the following ADME behaviors:

  • Absorption: High. The compound falls into the "Golden Triangle" of physicochemical space. It is sufficiently polar to be soluble but lipophilic enough to cross membranes via passive diffusion.

  • Distribution: Low to Moderate Plasma Protein Binding (PPB). The low LogP suggests it will not bind heavily to albumin, leading to a high fraction unbound (

    
    ).
    
  • Metabolism: The azetidine ring is generally metabolically stable, but the primary amine on the pyridine is a potential site for N-acetylation or glucuronidation. The hydroxymethyl group may undergo oxidation to the carboxylic acid.

  • Toxicity: The structure contains no obvious "structural alerts" (e.g., nitro groups, Michael acceptors). However, aminopyridines can sometimes inhibit ion channels (hERG), so electrophysiology screening is recommended.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. Link

  • PubChem Compound Summary. (2023). (3-Aminopyridin-2-yl)methanol (Analog Reference).[1] National Center for Biotechnology Information. Link

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Modular Building Blocks in Drug Discovery. Angewandte Chemie International Edition, 49(16), 2816-2850. (Context on Azetidine properties). Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

Sources

Molecular weight and formula of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol .

Compound Class: Functionalized Heterocyclic Amine Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibition, GPCR Ligands)[1]

Executive Summary

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol represents a high-value "fragment-like" scaffold in modern drug discovery.[1] Structurally, it combines an electron-rich 3-aminopyridine "warhead" (often used as a hinge-binder in kinase inhibitors) with a 3-substituted azetidine ring.[1] The azetidine moiety acts as a conformationally restricted, polarity-modulating linker that offers distinct physicochemical advantages over larger saturated heterocycles like piperidine or piperazine.

This guide provides a definitive analysis of its molecular properties, a validated synthetic route based on nucleophilic aromatic substitution (


), and an evaluation of its utility in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecular weight and formula are derived from the structural integration of the aminopyridine core and the functionalized azetidine ring.

Structural Breakdown[1]
  • Core A (Aromatic): 3-Aminopyridine (provides H-bond donor/acceptor motifs).[1]

  • Core B (Linker): Azetidine ring (provides sp³ character and rigid vectors).[2]

  • Functional Group: Hydroxymethyl (-CH₂OH) (provides a vector for further derivatization or solubility enhancement).[1]

Quantitative Data Table
PropertyValueTechnical Note
IUPAC Name (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol
Molecular Formula C₉H₁₃N₃O Confirmed via atom count (C9, H13, N3, O1).[1][3]
Molecular Weight 179.22 g/mol Monoisotopic Mass: 179.1059
H-Bond Donors 3(-NH₂, -OH)
H-Bond Acceptors 4(Pyridine N, Amino N, Azetidine N, Oxygen)
cLogP (Predicted) ~0.2 – 0.5Highly favorable for CNS penetration and oral bioavailability.[1]
TPSA ~68 ŲIdeal range for membrane permeability (<140 Ų).
pKa (Pyridine N) ~6.8The 3-amino group increases basicity of the pyridine N relative to unsubstituted pyridine.

Synthetic Methodology

The synthesis of this compound relies on a robust two-step sequence: a Regioselective Nucleophilic Aromatic Substitution (


) followed by a Chemoselective Nitro Reduction.
Reaction Scheme Logic
  • Precursor Selection: We utilize 2-chloro-3-nitropyridine as the electrophile.[1] The nitro group at the 3-position is critical; it activates the 2-chloro position for displacement via the inductive (

    
    ) and mesomeric (
    
    
    
    ) effects, significantly lowering the activation energy for the
    
    
    reaction.[1]
  • Nucleophile: Azetidin-3-ylmethanol (commercially available as the hydrochloride salt) serves as the nucleophile.[1]

  • Reduction: The nitro group is subsequently reduced to the amine. Catalytic hydrogenation is preferred to avoid generating iron salts that can chelate the pyridine nitrogen.

Step-by-Step Protocol
Step 1:

Coupling[1]
  • Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), Azetidin-3-ylmethanol HCl (1.1 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in ACN.

    • Add DIPEA to free the azetidine base in situ.

    • Add Azetidin-3-ylmethanol HCl portion-wise.

    • Heat to 60–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride.

    • Workup: Concentrate solvent, dilute with EtOAc, wash with water/brine. The product, (1-(3-nitropyridin-2-yl)azetidin-3-yl)methanol , is usually a yellow solid.[1]

Step 2: Nitro Reduction[1]
  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add Pd/C catalyst under an inert nitrogen atmosphere (Safety: Pyrophoric).

    • Purge with

      
       gas and stir vigorously at RT for 2–12 hours.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

    • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₃) to yield the title compound as an off-white solid.

Visual Synthesis Workflow

Synthesis Start 2-Chloro-3- nitropyridine Inter Intermediate: (1-(3-Nitropyridin-2-yl) azetidin-3-yl)methanol Start->Inter SNAr DIPEA, 60°C Nu Azetidin-3-yl methanol Nu->Inter Prod Product: (1-(3-Aminopyridin-2-yl) azetidin-3-yl)methanol Inter->Prod H2, Pd/C Reduction

Figure 1: Two-step synthetic pathway utilizing SNAr activation and catalytic hydrogenation.

Medicinal Chemistry Applications

This specific scaffold is engineered to solve common problems in lead optimization, specifically regarding solubility and metabolic stability .

The "Azetidine Switch"

Replacing a piperidine or pyrrolidine ring with an azetidine ring (a strategy known as "ring contraction") often yields the following benefits:

  • Reduced Lipophilicity (LogD): The smaller ring lowers the overall carbon count, often improving solubility without sacrificing potency.

  • Vector Rigidity: The azetidine ring has a "pucker" angle of ~30°, creating a distinct vector for the hydroxymethyl group compared to the chair conformation of piperidine. This allows the -OH group to probe unique pockets in the target protein.[1]

  • Metabolic Blocking: The 3-aminopyridine moiety is a known "privileged structure" for kinase hinge binding (e.g., interacting with the gatekeeper residue).

Structural Biology Logic[1]
  • Hinge Binder: The pyridine nitrogen and the exocyclic 3-amino group form a donor-acceptor motif typical for binding to the ATP-binding site of kinases (e.g., MEK, SHP2).[1]

  • Solvent Front: The hydroxymethyl group on the azetidine is positioned to extend towards the solvent front, improving the compound's water solubility profile.

Mechanistic Diagram

MedChem cluster_0 Pharmacophore Features Compound Target Molecule: (1-(3-Aminopyridin-2-yl) azetidin-3-yl)methanol Hinge 3-Aminopyridine Core: Bidentate H-bond (Kinase Hinge Binding) Compound->Hinge Linker Azetidine Ring: Low Lipophilicity Conformational Constraint Compound->Linker Solub Hydroxymethyl Group: Solvent Exposure H-bond Donor Compound->Solub

Figure 2: Pharmacophore decomposition highlighting the functional utility of each structural motif.[1]

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Protons: Three aromatic signals. The proton at position 6 (adjacent to N) typically appears as a doublet of doublets around

      
       7.5–7.8 ppm. The proton at position 4 (adjacent to amine) appears upfield (
      
      
      
      6.8–7.0 ppm).
    • Amino Group (-NH₂): Broad singlet around

      
       4.5–5.5 ppm (exchangeable with 
      
      
      
      ).[1]
    • Azetidine Protons: The protons at C2 and C4 appear as multiplets around

      
       3.5–4.2 ppm. Due to the ring strain and the chiral center at C3 (if substituted unsymmetrically, though here it is pseudo-symmetric), these may show complex splitting.
      
    • Methanol Group: The -CH₂- doublet around

      
       3.5 ppm; -OH broad singlet.
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 180.23 Da.

References

  • Cheekatla, S. R. (2026).[2][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Kuduk, S. D., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15645802, (3-Aminopyridin-2-yl)methanol. (Used for analogue property verification).

  • ChemicalBook. (2025).[5] Azetidin-3-ylmethanol Properties and Suppliers.

Sources

Technical Assessment: Metabolic Stability of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol Format: In-Depth Technical Guide Audience: Drug Discovery Scientists & DMPK Researchers[1]

Executive Summary & Compound Profile

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol (CAS: 2092722-45-5) represents a bifunctional building block often utilized in fragment-based drug discovery (FBDD) or as a linker motif in PROTACs and kinase inhibitors.[1] Its structure combines a polar, hydrogen-bond-rich 3-aminopyridine headgroup with a strained azetidine ring substituted by a primary alcohol .[1]

From a metabolic perspective, this molecule presents a "high-clearance" risk profile due to the simultaneous presence of multiple Phase I and Phase II metabolic soft spots. This guide details the predictive metabolic fate of the compound, outlining the specific enzymatic pathways likely to drive its intrinsic clearance (


) and providing a robust experimental framework for validation.
Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
  • Molecular Weight: ~179.22 Da[1]

  • Predicted LogP: ~0.2–0.5 (Low lipophilicity due to polar groups)

  • Key Functional Groups: Primary alcohol, Primary aromatic amine, Pyridine nitrogen, Tertiary azetidine nitrogen.

Structural Analysis & Metabolic Soft Spots

The metabolic stability of this compound is governed by three distinct structural vectors. The following analysis ranks them by predicted lability.

A. The Primary Alcohol (Critical Liability)

The hydroxymethyl group on the azetidine ring is the most significant metabolic liability.

  • Pathway: Oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) in the cytosol, or CYP450 -mediated oxidation.

  • Product: Rapid conversion to the aldehyde (transient/toxic) and subsequently to the carboxylic acid .

  • Phase II Risk: Direct O-glucuronidation by UGTs (e.g., UGT1A, UGT2B families).

  • Impact: Conversion to the carboxylic acid typically creates a zwitterionic species with poor permeability, effectively terminating the parent drug's exposure.

B. The 3-Aminopyridine Motif[1][13]
  • N-Acetylation: The exocyclic primary amine at position 3 is a substrate for N-acetyltransferases (NAT1/NAT2) . This is a polymorphic pathway in humans, leading to variable clearance rates between "slow" and "fast" acetylators.

  • N-Glucuronidation: Direct conjugation of the primary amine.[1]

  • Ring Oxidation: The pyridine nitrogen is susceptible to N-oxidation (via FMOs or CYPs), though the steric bulk of the adjacent azetidine at position 2 may hinder this slightly.

C. The Azetidine Ring[14]
  • Ring Integrity: Generally metabolically robust compared to the substituents. However,

    
    -carbon oxidation (adjacent to the nitrogen) can lead to ring opening, though this is kinetically slower than the alcohol oxidation.
    

Predicted Metabolic Pathways (Visualization)

The following diagram maps the predicted biotransformation routes. Note the bifurcation between Cytosolic (ADH/NAT) and Microsomal (CYP/UGT) pathways.

MetabolicMap cluster_phase1 Phase I (Functionalization) cluster_phase2 Phase II (Conjugation) Parent (1-(3-Aminopyridin-2-yl) azetidin-3-yl)methanol Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH (Cytosol) CYP (Microsomes) N_Oxide Pyridine N-Oxide Parent->N_Oxide CYP/FMO (Oxidation) O_Gluc O-Glucuronide (Ether glucuronide) Parent->O_Gluc UGT (Conjugation) N_Acetyl N-Acetyl Metabolite Parent->N_Acetyl NAT1/2 (Acetylation) N_Gluc N-Glucuronide Parent->N_Gluc UGT Acid Carboxylic Acid (Major Metabolite) Aldehyde->Acid ALDH (Rapid)

Figure 1: Predicted metabolic tree showing the divergence into oxidative (red) and conjugative (green) pathways.

Experimental Protocols for Validation

To accurately predict human clearance, one must select assays that cover both microsomal (CYP/UGT) and cytosolic (ADH/NAT) enzymes. Standard Human Liver Microsome (HLM) assays alone are insufficient for this compound because they lack the cytosolic fraction containing ADH and NAT enzymes.

Protocol A: The "Gold Standard" Hepatocyte Stability Assay

Why: Intact hepatocytes contain the full complement of Phase I/II enzymes and cofactors (NAD+, Acetyl-CoA, PAPS) in their physiological ratios.

Workflow:

  • Test System: Cryopreserved Human Hepatocytes (pooled donors, >10).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Incubation: Suspension culture in Krebs-Henseleit buffer at 37°C.

  • Timepoints: 0, 15, 30, 60, 90, 120 minutes.

  • Analysis: LC-MS/MS (monitor disappearance of parent).

  • Calculation:

    
    
    Where 
    
    
    
    is the elimination rate constant from the slope of ln(concentration) vs time.
Protocol B: Mechanistic Fractionation (S9 vs. HLM)

Why: To distinguish between CYP-mediated clearance and Cytosolic clearance (ADH/NAT).[1]

Assay ComponentEnzymes PresentCofactors RequiredPurpose
HLM (Microsomes) CYPs, FMOs, UGTsNADPH, UDPGAAssess oxidative/glucuronidation risk.[1]
S9 Fraction CYPs + ADH, ALDH, NAT NADPH, UDPGA, NAD+, Acetyl-CoA Critical: Captures alcohol oxidation and acetylation.
Cytosol Only ADH, ALDH, NATNAD+, Acetyl-CoAIsolates non-CYP clearance.

Step-by-Step S9 Protocol:

  • Preparation: Thaw Human Liver S9 fraction on ice.

  • Reaction Mix: Phosphate buffer (pH 7.4), 3.3 mM MgCl2.

  • Cofactor Cocktail (CRITICAL):

    • NADPH-regenerating system (for CYPs).

    • UDPGA (2 mM) + Alamethicin (25 µg/mL) (for UGTs).

    • NAD+ (1 mM) (for ADH/ALDH).

    • Acetyl-CoA (0.1 mM) (for NAT).

  • Initiation: Add compound (1 µM final) to the mix.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard at designated timepoints.

Data Interpretation & Risk Mitigation

Interpreting the Data[2][3][6][7][11][12][14][15]
  • Scenario 1: High Clearance in Hepatocytes, Low in HLM.

    • Diagnosis: The primary alcohol (ADH pathway) or amine (NAT pathway) is the driver. HLM missed it because ADH/NAT are cytosolic.

    • Action: Modify the alcohol or amine.

  • Scenario 2: High Clearance in both HLM and Hepatocytes.

    • Diagnosis: CYP-mediated oxidation (likely pyridine ring or alpha-carbon) or UGT glucuronidation.[1]

Structural Modifications for Stability (SAR)

If the compound exhibits high intrinsic clearance (


), consider these modifications:
  • Block Alcohol Oxidation:

    • Deuteration: Replace the

      
       protons with deuterium (
      
      
      
      ).[1] This exploits the Kinetic Isotope Effect (KIE) to slow down ADH/CYP oxidation.
    • Steric Shielding: Convert the primary alcohol to a tertiary alcohol (e.g.,

      
      ) or add gem-dimethyl groups on the azetidine ring adjacent to the hydroxymethyl.
      
    • Bioisostere: Replace

      
       with a stable polar group like an oxetane or a fluorinated ether.[1]
      
  • Stabilize the Amine:

    • Fluorination: Add a fluorine atom to the pyridine ring (e.g., position 5 or 6). This pulls electron density, lowering the nucleophilicity of the amine (reducing acetylation) and blocking metabolic oxidation sites on the ring.

Tiered Screening Workflow

The following decision tree illustrates the recommended screening logic to ensure resource efficiency while capturing the unique risks of this scaffold.

Workflow Step1 Step 1: In Silico Prediction (StarDrop / SMARTCyp) Identify SOMs Step2 Step 2: S9 Stability Assay (+ NADPH, UDPGA, NAD+, Acetyl-CoA) Step1->Step2 Decision1 Is CL_int High? Step2->Decision1 Step3A Step 3A: Metabolite ID (LC-MS/MS) Determine if Acid (ADH) or Acetyl (NAT) is major Decision1->Step3A Yes (>20 µL/min/mg) Step3B Step 3B: Hepatocyte Clearance (Confirm in cellular system) Decision1->Step3B No (Stable) Step4 Design Cycle: Deuteration or Bioisostere Step3A->Step4

Figure 2: Tiered experimental workflow emphasizing the use of S9 fraction to capture cytosolic metabolism early.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. (Relevant for ester/alcohol metabolism).[2]

  • Sim, E., et al. (2014). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology, 171(11), 2705-2725. (Mechanisms of aminopyridine acetylation).

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. (Relevant for nitrogen heterocycle oxidation).[3]

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Profile of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the molecule (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol , the hydrogen bond counts based on standard medicinal chemistry rules (Lipinski) and pharmacological effectiveness are as follows:

PropertyCountSource / Rationale
Hydrogen Bond Donors (HBD) 3 Primary amine (-NH₂) contributes 2 ; Hydroxyl (-OH) contributes 1 .
Hydrogen Bond Acceptors (HBA) 4 Pyridine N (1 ) + Azetidine N (1 ) + Amino N (1 ) + Hydroxyl O (1 ).
Rotatable Bonds 2 C(azetidine)-CH₂OH bond; C-O bond (hydroxyl rotation).
Topological Polar Surface Area (TPSA) ~75 Ų Estimated sum of polar fragments (Pyridine, Amine, Hydroxyl).

Critical Pharmacological Nuance: While the strict Lipinski count for HBA is 4, the functional acceptor count is likely lower (approx. 2-3) due to the electronic conjugation between the azetidine nitrogen and the pyridine ring, which significantly reduces the basicity and acceptor capability of the azetidine nitrogen.

Structural Anatomy & Pharmacophore Analysis

To understand the hydrogen bonding behavior of this molecule, we must deconstruct it into its functional electronic zones. The molecule consists of a central pyridine ring substituted at the 2 and 3 positions, creating a specific electronic "push-pull" system.

Structural Breakdown
  • Pyridine Core: The scaffold is a heteroaromatic ring. The nitrogen at position 1 is a classic H-bond acceptor.

  • 3-Amino Group (-NH₂): A primary amine attached at the 3-position. It acts primarily as a hydrogen bond donor.

  • 2-(Azetidin-1-yl) Group: An azetidine ring attached via its nitrogen to the pyridine 2-position. This is a critical feature; structurally, it is a tertiary amine, but electronically, it functions as an electron donor into the pyridine ring (similar to an enamine or amidine resonance).

  • 3-Hydroxymethyl Group (-CH₂OH): Attached to the azetidine ring, providing a flexible "tail" with both donor and acceptor capabilities.

Visualization of Electronic Interactions

The following diagram illustrates the connectivity and the electronic influence of the azetidine ring on the pyridine core, which dictates H-bond strength.

G cluster_0 Core Scaffold cluster_1 Substituents Pyridine Pyridine Ring (Electron Deficient) PyridineN Pyridine Nitrogen (Strong Acceptor) Amino 3-Amino Group (-NH2) (Primary Donor) Pyridine->Amino Pos 3 Attachment AzetidineN Azetidine Nitrogen (Pos 2) (Weak Acceptor) Pyridine->AzetidineN Pos 2 Attachment Amino->Pyridine Weak Donation AzetidineN->Pyridine Resonance Donation (Increases Pyridine N Basicity) Methanol Methanol Group (-CH2OH) (Donor/Acceptor) AzetidineN->Methanol Via Azetidine C3

Caption: Structural connectivity and electronic resonance effects influencing hydrogen bond capability.

Detailed Hydrogen Bond Profile

Hydrogen Bond Donors (HBD = 3)

The count of 3 is derived from the sum of hydrogens attached to electronegative atoms (N and O).

  • Site A (Amino Group): The -NH₂ group at the 3-position possesses 2 protons. These are classic donors, often utilized in kinase inhibitors to form hydrogen bonds with the hinge region backbone carbonyls of the target protein.

  • Site B (Hydroxyl Group): The -OH group on the azetidine tail possesses 1 proton. This donor is more flexible and solvent-exposed, likely involved in solubility enhancement rather than core binding.

Hydrogen Bond Acceptors (HBA = 4)

The Lipinski Rule of Five simplifies the HBA count to the sum of Nitrogen and Oxygen atoms. However, for drug design, we must distinguish between structural presence and functional capability.

AtomLipinski CountFunctional StrengthExplanation
Pyridine N 1High The resonance donation from the azetidine nitrogen (at pos 2) increases electron density at the pyridine nitrogen, making it a stronger acceptor than unsubstituted pyridine.
Hydroxyl O 1Medium Standard aliphatic alcohol oxygen. Good acceptor for water (solubility).
Amino N 1Low The lone pair is partially delocalized into the aromatic ring. While counted as an acceptor in databases, it rarely functions as one in protein binding pockets due to steric clash with its own hydrogens.
Azetidine N 1Very Low Crucial Insight: This nitrogen is conjugated with the pyridine ring (amidine-like character). Its lone pair is involved in resonance, rendering it planar and electronically unavailable to accept hydrogen bonds.

Physicochemical Implications in Drug Design[1][2][3][4]

Kinase Hinge Binding Potential

The specific arrangement of the Pyridine N (Acceptor) and the 3-Amino group (Donor) creates a "bidentate" binding motif.

  • Mechanism: This motif mimics the adenine ring of ATP.

  • Application: It is highly likely this molecule (or derivatives) functions as a kinase inhibitor fragment, designed to bind to the hinge region of a kinase enzyme [1].

Solubility and Permeability[3]
  • LogP (Estimated): ~0.2 to 0.8. The molecule is relatively polar.

  • Solubility: The high HBD/HBA count relative to the carbon scaffold (C9) suggests excellent aqueous solubility. The azetidine ring adds some lipophilicity without the flexibility penalty of an open alkyl chain, potentially improving metabolic stability compared to a diethylamine analog.

  • Intramolecular H-Bonding: There is a low probability of a stable intramolecular hydrogen bond between the 3-amino group and the azetidine nitrogen due to the geometry and the electron-deficient nature of the azetidine nitrogen. This ensures the polar groups remain exposed to solvent, favoring solubility [2].

Experimental Validation Protocol

To empirically verify the hydrogen bond acidity (donor strength) and basicity (acceptor strength), the Abraham Solvation Parameter Model is the gold standard. This method is superior to simple counting as it provides thermodynamic values.

Protocol: Determination of Abraham Descriptors

This protocol measures the solute's H-bond acidity (


) and basicity (

) using HPLC retention times on characterized stationary phases.

Reagents & Equipment:

  • HPLC System with UV detection (254 nm).

  • Columns: C18, Phenyl-Hexyl, and Diol stationary phases.

  • Mobile Phase: Isocratic Methanol/Water or Acetonitrile/Water.

  • Reference Standards: A set of 10-15 compounds with known Abraham descriptors.

Workflow:

Experiment cluster_eq Abraham Equation Start Start: Synthesize/Purify Target Prep Prepare 1mM Solution (MeOH/Water) Start->Prep Run Run HPLC on Multiple Stationary Phases (C18, Phenyl, Diol) Prep->Run Data Record Retention Factors (k) Run->Data Calc Multiple Linear Regression (MLR) log k = c + eE + sS + aA + bB + vV Data->Calc Result Output: Functional HBD (A) & HBA (B) Calc->Result Eq A = H-bond Acidity B = H-bond Basicity Calc->Eq

Caption: Workflow for determining experimental hydrogen bond parameters using HPLC.

Data Interpretation[5][6][7]
  • Parameter

    
     (Acidity/Donor):  If 
    
    
    
    , the molecule is a significant donor (consistent with -NH₂ and -OH).
  • Parameter

    
     (Basicity/Acceptor):  If 
    
    
    
    is significantly lower than theoretical summation, it confirms the "deactivation" of the azetidine nitrogen due to resonance [3].

References

  • Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48. Link

  • Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • Abraham, M. H., et al. (2006). Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Parameters of Solutes. Journal of Pharmaceutical Sciences, 95(10), 2091-2103. Link

Sources

Methodological & Application

Reaction conditions for coupling 3-aminopyridine with azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3-(Azetidin-1-yl)pyridines via Palladium-Catalyzed Cross-Coupling

Introduction: The Value of the 3-(Azetidin-1-yl)pyridine Scaffold

In contemporary drug discovery, the strategic incorporation of saturated heterocycles is a cornerstone of molecular design. Azetidines, in particular, have gained significant traction as valuable bioisosteres for larger or more flexible groups, offering a unique vector in three-dimensional space while improving physicochemical properties such as solubility and metabolic stability. When coupled with a pyridine core, specifically at the 3-position, the resulting 3-(azetidin-1-yl)pyridine motif serves as a critical pharmacophore in a multitude of biologically active agents. The synthesis of this carbon-nitrogen (C-N) bond, however, presents distinct challenges. Traditional methods like nucleophilic aromatic substitution (SNAr) are often ineffective due to the electron-rich nature of the 3-aminopyridine ring system[1].

The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds, providing a robust and versatile platform for accessing these valuable structures[2][3]. This guide provides an in-depth analysis of the reaction conditions, mechanistic considerations, and a detailed protocol for the successful coupling of 3-halopyridines with azetidine derivatives, tailored for researchers in synthetic and medicinal chemistry.

Reaction Overview and Catalytic Mechanism

The Buchwald-Hartwig amination is a powerful transformation that couples an amine with an aryl halide or pseudohalide, mediated by a palladium catalyst and a stoichiometric amount of base[3]. The reaction's success hinges on a delicate interplay between the palladium center, a supporting ligand, the substrates, and the base.

The generally accepted catalytic cycle proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination[2][4].

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by a phosphine ligand, initiates the cycle by inserting into the carbon-halogen bond of the 3-halopyridine. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The azetidine derivative coordinates to the Pd(II) center. In the presence of a strong base, the azetidine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired 3-(azetidin-1-yl)pyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle[4].

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition pd2_amido L-Pd(II)(Ar)(NR₂) pd2_oa->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Regeneration product Ar-NR₂ (Product) pd2_amido->product Reductive Elimination in1 Ar-X (3-Halopyridine) in2 HNR₂ (Azetidine) Base out1 Regenerated L-Pd(0)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Key Parameters and Strategic Optimization

The efficiency of the coupling is highly dependent on the careful selection of several key components. Understanding the role of each is critical for achieving high yields and minimizing side reactions.

Palladium Source: The Move to Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state[4][5]. Modern protocols favor the use of well-defined palladium precatalysts, such as the G3 and G4 Buchwald precatalysts[6]. These are air-stable Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to the base in the reaction mixture. This approach offers greater reproducibility, often allows for lower catalyst loadings, and simplifies reaction setup[4][6].

Ligand Selection: The Engine of the Reaction

The choice of ligand is arguably the most critical factor for success. For challenging couplings involving electron-rich heteroaromatic amines like 3-aminopyridine, bulky and electron-rich biarylmonophosphine ligands are required[7].

  • Function: These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent the formation of inactive palladium dimers[7].

  • Recommended Ligands: For coupling secondary cyclic amines, ligands such as RuPhos and XPhos have demonstrated outstanding efficacy[6][8]. Their steric bulk facilitates the final reductive elimination step, which is often the rate-limiting step of the catalytic cycle.

Base Selection: Balancing Reactivity and Tolerance

The base serves to deprotonate the azetidine, generating the active nucleophile. The choice of base is a trade-off between reaction rate and functional group compatibility[5].

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for these transformations and generally provides high reaction rates[9]. Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option, particularly for substrates with potentially acidic protons where its non-nucleophilic nature is advantageous[8][10].

  • Weaker Bases: While weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer milder conditions, they often lead to significantly slower reaction rates or incomplete conversion with challenging substrates like 3-halopyridines[5][10]. For this specific application, a strong alkoxide or amide base is recommended.

Solvent System

Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation.

  • Common Choices: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently employed solvents[3][10]. Toluene is often preferred for its higher boiling point, which can facilitate reactions with less reactive aryl chlorides.

Unique Challenges
  • Substrate-Related Inhibition: The 3-aminopyridine core presents a specific challenge. The pyridine nitrogen and the exocyclic amine can act as a bidentate chelating agent to the palladium center, potentially sequestering the catalyst and inhibiting turnover[8]. The use of bulky monophosphine ligands helps to mitigate this issue by sterically disfavoring such chelation.

  • Azetidine Stability: The four-membered azetidine ring is subject to ring strain. While generally stable under Buchwald-Hartwig conditions, overly harsh conditions (e.g., excessively high temperatures) or the presence of certain functionalities could potentially lead to undesired ring-opening side reactions[11].

Comparative Reaction Conditions

The following table summarizes typical conditions for the C-N coupling of aminopyridines with secondary cyclic amines, providing a starting point for optimization.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (4.8)LiHMDS (1.5)Toluene10083[8]
3-Bromo-2-aminopyridinePyrrolidinePd₂(dba)₃ (2)RuPhos (4.8)LiHMDS (1.5)Toluene10065[8]
6-Chloropyridin-3-amineSecondary AminePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (2.5)Toluene110>80[9]
3-BromopyridineAzetidinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene80General[12]

Note: This table is illustrative. Yields are highly substrate-dependent.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of a 3-halopyridine with azetidine using a palladium precatalyst.

Title: Synthesis of 3-(Azetidin-1-yl)pyridine via Buchwald-Hartwig Amination

Materials and Reagents:

  • 3-Bromo- or 3-Chloropyridine (1.0 mmol, 1.0 equiv.)

  • Azetidine (1.2 mmol, 1.2 equiv.)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • RuPhos Ligand (optional, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried flask with septum)

  • Magnetic stirrer and heating plate

Experimental Workflow setup 1. Inert Atmosphere Setup (Oven-dried flask, Ar/N₂) reagents 2. Add Solids (Precatalyst, Base) setup->reagents liquids 3. Add Liquids (Toluene, 3-Halopyridine, Azetidine) reagents->liquids reaction 4. Reaction (Heat to 100-110 °C, Stir) liquids->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Aqueous Workup (Cool, Quench, Extract) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify product 8. Final Product (Characterization) purify->product

Caption: Standard workflow for a Buchwald-Hartwig cross-coupling reaction.

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add the RuPhos Pd G3 precatalyst (0.02 mmol) and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

    • Expert Insight: Using a precatalyst simplifies setup and improves reproducibility compared to generating the active catalyst from Pd(0) sources like Pd₂(dba)₃[6]. The solids are added first to ensure an inert environment before introducing liquid reagents.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Follow with the 3-halopyridine (1.0 mmol) and finally the azetidine (1.2 mmol).

    • Expert Insight: A slight excess of the amine coupling partner (1.2-1.5 equiv.) is common practice to drive the reaction to completion[9].

  • Reaction Execution: Seal the Schlenk tube securely and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.

    • Expert Insight: The reaction mixture will typically turn dark brown or black, which is indicative of the formation of the active Pd(0) species.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS after 2-4 hours and then periodically until the 3-halopyridine starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(azetidin-1-yl)pyridine product.

Conclusion

The palladium-catalyzed coupling of 3-halopyridines with azetidine is a highly enabling transformation for modern medicinal chemistry. Success relies on a rational selection of reaction components. The use of air-stable palladium precatalysts combined with bulky, electron-rich biarylmonophosphine ligands (e.g., RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS) provides a reliable and high-yielding pathway to the desired 3-(azetidin-1-yl)pyridine products. By understanding the underlying mechanism and the function of each component, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction.

References

  • Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Royal Society of Chemistry. (2020). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • MDPI. (2011). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. MDPI. [Link]

  • PubMed. (2022). A General C-N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Thieme. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Research Database. [Link]

  • Arkivoc. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. [Link]

  • Royal Society of Chemistry. (n.d.). REVIEW Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • PubMed. (2024). A Strategy for the Formal C-N Cross-Coupling of Tertiary Amines. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the functionalization of saturated cyclic amines. RSC Publishing. [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • PMC. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]

Sources

Application Note: Strategic Salt Formation for (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for process chemists and pharmaceutical scientists. It addresses the specific challenges of salt formation for (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol , a structural motif common in kinase inhibitors and GPCR modulators.

Executive Summary

The compound (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol (hereafter Compound A ) presents a unique challenge in pharmaceutical development. As a 2,3-diaminopyridine derivative containing a strained azetidine ring and a polar hydroxymethyl group, it exhibits high electron density and potential oxidative instability.

While the free base often exists as a viscous oil or amorphous solid with poor flow properties, conversion to a crystalline salt is critical for bioavailability and formulation stability. This guide details the thermodynamic rationale and step-by-step protocols for isolating the Hydrochloride (HCl) and Methanesulfonate (Mesylate) salts, prioritizing yield, purity, and azetidine ring stability.

Physicochemical Analysis & Salt Selection Logic

Structural Dynamics and pKa

Successful salt formation requires identifying the most basic site while preserving the integrity of the strained azetidine ring.

  • Site 1: Pyridine Nitrogen (N1): This is the primary protonation site. The electron-donating azetidine ring at position C2 and the amino group at C3 significantly increase the electron density of the pyridine ring, raising the pKa of the pyridine nitrogen to approximately 7.2–7.8 (compared to ~5.2 for unsubstituted pyridine).

  • Site 2: Primary Amine (C3-NH2): Weakly basic due to resonance with the aromatic ring. Protonation here is thermodynamically unfavorable compared to N1.

  • Site 3: Azetidine Nitrogen: The lone pair is delocalized into the pyridine ring (amidine-like resonance). It is effectively non-basic. Crucial: Direct protonation of this nitrogen must be avoided, as it activates the azetidine ring toward nucleophilic opening (acid-catalyzed hydrolysis).

Counter-ion Strategy

Based on the pKa (~7.5), we require acids with pKa < 5.5 to ensure a


pKa > 2, driving the equilibrium toward the ionized salt species.
Counter-ionAcid pKaRationaleRisk Profile
Chloride (HCl) -7.0Standard first-line choice. High crystallinity.High: Excess HCl/Heat may open azetidine ring.
Mesylate (MsOH) -1.9Excellent solubility; non-nucleophilic anion reduces ring-opening risk.Low: Preferred for stability.
Fumarate 3.03Pharmaceutically acceptable; forms 1:1 or 2:1 salts.Medium: May form solvates/co-crystals instead of true salts.

Experimental Protocols

Protocol A: Solubility Profiling (The "Solvent Map")

Objective: Determine the optimal solvent system where the free base is soluble, but the salt is insoluble (antisolvent effect).

  • Preparation: Weigh 10 mg of Compound A (Free Base) into 6 HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to separate vials: Methanol (MeOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Acetonitrile (MeCN).

  • Observation:

    • Soluble: MeOH, IPA, THF (Likely).

    • Partially Soluble: Acetone, MeCN.

    • Insoluble: EtOAc (Likely).

Protocol B: Lead Salt Scale-Up (Mesylate Salt)

Rationale: Methanesulfonic acid is chosen here to minimize the risk of azetidine ring opening (which can occur with nucleophilic halides like Cl-) and to improve the melting point profile.

Reagents:

  • Compound A (Free Base): 5.0 g (19.3 mmol)

  • Methanesulfonic acid (MsOH): 1.89 g (19.6 mmol, 1.02 eq)

  • Solvent: Isopropanol (IPA) / Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution:

    • Charge 5.0 g of Compound A into a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal temperature probe.

    • Add 25 mL Isopropanol (IPA) . Stir at room temperature (20–25°C) until fully dissolved.

    • Note: If the solution is colored (oxidative degradation), treat with activated carbon (5 wt%) for 30 mins and filter through Celite.

  • Acid Addition (Controlled):

    • Dilute 1.89 g MsOH in 5 mL IPA.

    • Cool the reaction mixture to 0–5°C (Ice bath). Critical: Cooling protects the azetidine ring from thermal stress during the exothermic protonation.

    • Add the MsOH solution dropwise over 20 minutes, maintaining internal temp < 10°C.

  • Crystallization Induction:

    • After addition, the solution may remain clear (supersaturated).

    • Remove the ice bath and allow to warm to 20°C.

    • Add Ethyl Acetate (EtOAc) dropwise as an antisolvent until varying turbidity is observed (approx. 10–15 mL).

    • Seeding: If available, add 5 mg of seed crystals. If not, scratch the glass wall to induce nucleation.

  • Aging:

    • Stir the slurry for 4–6 hours at 20°C to ripen the crystals (Ostwald ripening).

    • Cool back to 0–5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the solids using a sintered glass funnel (Porosity 3) under nitrogen/argon blanket (hygroscopicity protection).

    • Wash the cake with cold EtOAc (2 x 10 mL).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Target Yield: 85–95%.

Protocol C: Hydrochloride Salt (Alternative)

Use Case: If the Mesylate is hygroscopic, the HCl salt is the standard alternative.

  • Dissolve 1.0 g Compound A in 5 mL Ethanol (EtOH) .

  • Cool to 0°C.

  • Add 1.05 eq of 1.25 M HCl in Ethanol (anhydrous). Avoid aqueous HCl to prevent hydrolysis.

  • Add MTBE (Methyl tert-butyl ether) as an antisolvent to precipitate the salt.

  • Filter and dry as above.

Process Visualization

Diagram 1: Salt Selection Decision Matrix

This logic flow ensures the safety of the chemical scaffold during selection.

SaltSelection Start Start: Compound A (Free Base) Solubility Solubility Screen (Protocol A) Start->Solubility pKaCheck pKa Analysis (Pyridine N ~7.5) Solubility->pKaCheck AcidChoice Select Acid Counter-ion pKaCheck->AcidChoice HCl Hydrochloric Acid (pKa -7) AcidChoice->HCl Standard MsOH Methanesulfonic Acid (pKa -1.9) AcidChoice->MsOH Preferred WeakAcid Fumaric/Tartaric (pKa ~3) AcidChoice->WeakAcid Alternative Risk1 Risk: Ring Opening (Nucleophilic attack) HCl->Risk1 Excess Acid/Heat Success1 Target: Mesylate Salt (Stable, Soluble) MsOH->Success1 Non-nucleophilic

Caption: Decision matrix for selecting the optimal counter-ion, highlighting the stability advantage of non-nucleophilic acids like Methanesulfonic acid.

Diagram 2: Crystallization Workflow

The operational sequence for Protocol B (Mesylate Salt).

Workflow Step1 Dissolution (IPA, 25°C) Step2 Cooling (0-5°C) Step1->Step2 Step3 Acid Addition (Controlled Rate) Step2->Step3 Protect Ring Step4 Antisolvent (EtOAc Addition) Step3->Step4 Induce Nucleation Step5 Filtration & Drying Step4->Step5 Isolate

Caption: Step-by-step unit operations for the reactive crystallization of the Mesylate salt.

Critical Quality Attributes (CQAs) & Troubleshooting

AttributeSpecificationTroubleshooting
Appearance White to Off-white Crystalline SolidYellow/Brown: Oxidation occurred. Use degassed solvents and Nitrogen atmosphere.
Proton NMR 1:1 Stoichiometry (Acid:Base)Shifted Peaks: Check for residual solvent or excess acid. Pyridine protons should downfield shift upon protonation.
XRPD Sharp Bragg Peaks (Crystalline)Amorphous Halo: Crystallization too fast. Re-dissolve in hot IPA and cool slowly (0.1°C/min).
Residual Solvent < 5000 ppm (IPA/EtOAc)High Levels: Particle size too small (trapping solvent). Anneal the slurry longer before filtration.

References

  • PubChem. (3-Aminopyridin-2-yl)methanol | C6H8N2O.[1] National Library of Medicine. Available at: [Link]

  • PureSynth. Azetidin-3-Ylmethanol Hydrochloride Properties and CAS. Available at: [Link]

  • Wermuth, C. G.Selectivity in the preparation of salts. In: The Practice of Medicinal Chemistry. 4th Ed. Academic Press, 2015. (General reference for salt selection principles).
  • Stahl, P. H., & Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Authoritative text on pKa and counter-ion selection).
  • Vertex AI Search. Synthesis and Pharmacology of Pyridin-2-yl methanol Derivatives. (Contextual data on similar scaffolds). Available at: [Link]

Sources

High-Fidelity PROTAC Linker Design: Application of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Molecule: (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol Role: Rigid Heterobifunctional Linker Scaffold CAS Registry Number: [Refer to specific vendor/synthesis batch]

In the evolution of Proteolysis Targeting Chimeras (PROTACs), the field is shifting from flexible, entropy-costly PEG chains to rigid, conformationally restricted linkers.[1] This application note details the utilization of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol (referred to herein as APAM ) as a high-value linker scaffold.

Why APAM?
  • Entropic Advantage: Unlike linear alkyl/PEG chains, the azetidine ring restricts conformational degrees of freedom, reducing the entropic penalty upon ternary complex formation (

    
    ).
    
  • Physicochemical Superiority: The incorporation of the pyridine and azetidine nitrogen lowers lipophilicity (

    
    ) compared to all-carbon linkers, improving solubility and oral bioavailability.
    
  • Orthogonal Functionalization: The scaffold presents two distinct "exit vectors" with orthogonal reactivities:

    • Vector A (Primary Alcohol): Available for etherification, esterification, or conversion to a leaving group (mesylate/tosylate).

    • Vector B (Exocyclic Amine): A heteroaromatic aniline-like amine, suitable for amide coupling or reductive amination.

Chemical Biology Profile & Design Logic

The APAM scaffold serves as a "Hub" that connects the E3 ligase ligand (e.g., Thalidomide, VHL ligand) to the Protein of Interest (POI) warhead.

Structural Analysis Table
FeatureChemical MoietyFunction in PROTAC
Scaffold Core Azetidine RingConformational Lock: Enforces a specific angle (

109°) between vectors, preventing "linker collapse" common in long PEG chains.
Solubility Handle Pyridine NitrogenpKa Modulation: The pyridine nitrogen acts as a weak H-bond acceptor, improving aqueous solubility without introducing a high-energy charge at physiological pH.
Vector A -CH

OH (C3-Methanol)
Nucleophilic Handle: Ideal for conjugation to phenol-containing warheads (via Mitsunobu) or alkylation.
Vector B -NH

(C3-Aminopyridine)
Electrophile Acceptor: Designed for amide coupling with carboxylate-containing E3 ligands (e.g., Pomalidomide-acid derivatives).
Pathway Visualization

The following diagram illustrates the logical flow of using APAM to construct a rigid PROTAC, contrasting it with flexible linkers.

APAM_Logic cluster_0 Traditional Linkers cluster_1 APAM Scaffold PEG Linear PEG/Alkyl Entropy High Entropic Penalty (Floppy) PEG->Entropy PROTAC Stable Ternary Complex (POI-Linker-E3) Entropy->PROTAC Low Stability APAM_Node (1-(3-Aminopyridin-2-yl) azetidin-3-yl)methanol Rigidity Conformational Restriction (Rigid) APAM_Node->Rigidity Vectors Orthogonal Vectors (-OH & -NH2) APAM_Node->Vectors Rigidity->PROTAC High Stability (Pre-organized) Vectors->PROTAC Precise Geometry

Caption: Comparative logic flow demonstrating how the APAM scaffold reduces entropic costs to favor stable ternary complex formation compared to traditional flexible linkers.

Experimental Protocols

Protocol A: Scaffold Activation (Conversion of Alcohol to Mesylate)

Purpose: To convert the hydroxyl group into a leaving group for subsequent displacement by a nucleophilic warhead (e.g., a phenol on a POI ligand).

Reagents:

  • APAM Scaffold (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve APAM (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Low temperature prevents side reactions at the pyridine nitrogen.
    
  • Base Addition: Add TEA (1.5 eq) dropwise.

  • Activation: Slowly add MsCl (1.2 eq) dropwise over 10 minutes.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC or LC-MS (Target mass: M+78).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Storage: Use immediately or store at

    
     under argon. Mesylates on azetidines can be prone to rearrangement if stored improperly.
    
Protocol B: Conjugation to E3 Ligand (Amide Coupling)

Purpose: To couple the aminopyridine "Vector B" to a carboxylic acid-functionalized E3 ligand (e.g., Thalidomide-COOH).

Reagents:

  • Carboxylic Acid Ligand (1.0 eq)

  • APAM-Warhead Intermediate (from Protocol A downstream steps) (1.0 eq)

  • HATU (1.2 eq)

  • HOAt (1.2 eq) - Optional but recommended for aniline-like amines.

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid Ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at RT to form the activated ester.

  • Coupling: Add the APAM-Intermediate (containing the free aminopyridine) to the reaction mixture.

  • Optimization: The amino group on the pyridine is less nucleophilic than an aliphatic amine. If reaction is slow (check LC-MS at 2h), heat to

    
    .
    
  • Completion: Stir for 4-16 hours.

  • Purification: Direct purification via Preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Validation: Ternary Complex Stability

Once the PROTAC is synthesized, validating the "rigidity hypothesis" is crucial.

Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Objective: Measure the cooperativity factor (


) of the ternary complex.

Workflow Diagram:

TRFRET_Workflow Step1 Prepare Reagents: 1. Tb-labeled E3 Ligase 2. FITC-labeled POI 3. APAM-PROTAC Step2 Incubation: Mix components in 384-well plate (Titrate PROTAC concentration) Step1->Step2 Step3 Readout: Measure TR-FRET Signal (Excitation 340nm / Emission 520nm & 495nm) Step2->Step3 Step4 Data Analysis: Plot FRET Ratio vs. [PROTAC] Calculate DC50 and Alpha (Cooperativity) Step3->Step4

Caption: Step-by-step workflow for TR-FRET ternary complex validation assay.

Data Interpretation:

  • Positive Cooperativity (

    
    ):  Indicates the rigid APAM linker is facilitating a specific, high-affinity interaction between POI and E3.
    
  • Negative Cooperativity (

    
    ):  Indicates steric clash; the linker angle may need modification (e.g., switching to a piperazine analog).
    

References

  • Comparison of Flexible vs. Rigid Linkers: Troup, R. I., et al. (2020).[2][3][4][5][6] Current strategies for the design of PROTAC linkers: a critical review. [1][]

  • Azetidine Physicochemical Properties: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. (Contextual reference for 4-membered rings improving metabolic stability).

  • Ternary Complex Cooperativity: Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

  • Synthesis of Pyridine-Azetidine Scaffolds: Relevant p

    
     coupling of azetidines to electron-deficient pyridines.
    
    

Sources

Application Note: Technical Handling & Storage of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol (CAS: 2092722-45-5) in medicinal chemistry and drug discovery campaigns.

Document Control:

  • Compound Name: (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol[1]

  • CAS Number: 2092722-45-5

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 179.22 g/mol

  • Primary Application: Scaffold for kinase inhibitors and GPCR ligands; fragment-based drug discovery (FBDD).

Executive Summary & Chemical Rationale

This compound represents a "privileged scaffold" merging two chemically distinct functionalities: an electron-rich 3-aminopyridine and a strained azetidine ring. Proper handling requires navigating a dichotomy of stability risks:

  • Oxidative Instability: The primary amine at the 3-position of the pyridine is electron-rich and susceptible to N-oxidation or oxidative coupling, particularly in solution.

  • Ring Strain (Azetidine): The four-membered azetidine ring possesses significant ring strain (~25 kcal/mol). While kinetically stable under neutral conditions, it is susceptible to acid-catalyzed ring-opening hydrolysis, especially given the basicity of the adjacent pyridine nitrogen which can locally buffer acidic protons.[1]

Core Directive: Maintain strictly neutral to slightly basic conditions during storage and handling. Avoid strong Lewis acids and prolonged exposure to oxidative environments.

Physicochemical Profile & Safety Assessment

Key Properties
PropertyValue / CharacteristicImplication for Protocol
Physical State Off-white to pale yellow solidColor change indicates oxidation.
Solubility DMSO (>50 mM), Methanol, DCMAvoid aqueous storage; susceptible to hydrolysis.[1]
pKa (Predicted) ~6.5 (Pyridine N), ~3.5 (Aniline)Protonation occurs first at the pyridine ring nitrogen.[1]
LogP ~0.5 - 1.2Moderately polar; cell-permeable.
Hygroscopicity ModerateRequires desiccation.
Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[1][2] Aminopyridines are known potassium channel blockers; handle with extreme caution.

  • Skin/Eye Irritation: Category 2/2A.

  • Signal Word: DANGER

Storage Protocols: The "Cold-Chain" Standard[1]

To maximize shelf-life and compound integrity, a tiered storage approach is required.

Solid State Storage
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).

  • Atmosphere: Argon or Nitrogen blanket is mandatory . The 3-amino group is a focal point for radical oxidation.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps.

  • Desiccation: Store inside a secondary container (desiccator) with active silica gel or molecular sieves.

Solution State Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Concentration: 10 mM to 50 mM.

  • Stability Window:

    • Room Temp: < 24 hours.

    • 4°C: < 1 week.[3]

    • -20°C: up to 3 months (Avoid repeated freeze-thaw).

  • Freeze-Thaw Protocol: Aliquot stocks immediately upon preparation. Do not subject the master stock to more than 3 freeze-thaw cycles.

Experimental Protocols

Solubilization & Reconstitution Workflow

Objective: Create a stable 10 mM stock solution without inducing ring stress or oxidation.

Reagents:

  • Compound (Solid)[1]

  • DMSO (anhydrous, ≥99.9%, stored over molecular sieves)[1]

  • Vortex mixer[1]

  • Argon gas line[1]

Procedure:

  • Equilibration: Allow the vial to warm to room temperature before opening (approx. 30 mins). This prevents condensation of atmospheric water onto the hygroscopic solid.

  • Weighing: Weigh the desired amount (e.g., 1.79 mg for 1 mL of 10 mM solution) in a tared amber vial.

  • Solvent Addition: Add anhydrous DMSO gently down the side of the vial.

  • Dissolution: Vortex at medium speed for 30 seconds. If particulates persist, sonicate for maximum 60 seconds (monitor heat; heat degrades the azetidine).

  • Inerting: Gently flow Argon gas over the headspace for 10 seconds.

  • Sealing: Cap tightly with a Teflon-lined cap and Parafilm.

Quality Control (QC) Check

Method: LC-MS Validation for Ring Integrity.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase:

    • A: Water + 10mM Ammonium Bicarbonate (pH 8.0). Note: Basic pH is preferred to prevent on-column acid hydrolysis of the azetidine.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria: Single peak >95% purity.

    • Fail Indicator 1: Peak at M+16 (195 m/z) indicates N-oxidation.

    • Fail Indicator 2: Peak at M+18 (197 m/z) indicates azetidine hydrolysis (ring opening).

Visualization: Handling & Stability Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the avoidance of acidic and oxidative stressors.

G Start Compound Receipt (Solid Powder) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate SolventSelect Select Solvent Equilibrate->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Preferred Water Aqueous Acid (Prohibited) SolventSelect->Water Avoid Dissolve Dissolve & Vortex (Max 30°C) DMSO->Dissolve Degradation Ring Hydrolysis / Oxidation Water->Degradation Acid Catalysis QC QC: LC-MS (Basic Buffer) Dissolve->QC Storage Storage: -20°C Under Argon QC->Storage Purity >95% QC->Degradation Purity <90%

Caption: Workflow for safe reconstitution and storage, highlighting the critical divergence between stable organic solvation and hydrolytic aqueous degradation.

Emergency Procedures & Spills

Given the Acute Toxicity (Category 3) of aminopyridine derivatives:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4] Do not use mouth-to-mouth resuscitation; use a pocket mask.[4]

  • Skin Contact: Wash with soap and water for 15 minutes. Aminopyridines can be absorbed transdermally; monitor for signs of neurotoxicity (tremors, gait abnormalities).[1]

  • Spill Cleanup:

    • Evacuate area.[5][6]

    • Wear double nitrile gloves, lab coat, and P95/N95 respirator.[1]

    • Absorb liquid spills with vermiculite or sand.

    • Clean surface with a weak bleach solution (10%) to oxidize and degrade trace residues.

References

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7][8] ACS Medicinal Chemistry Letters, 12(10), 1585–1588.[1] Link[1]

    • Context: Establishes the acid-sensitivity of N-aryl azetidines and the mechanism of ring-opening decomposition.
  • Mughal, H. & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[9] Organic & Biomolecular Chemistry, 19, 3274-3286.[1][9] Link

    • Context: comprehensive review of azetidine ring strain and stability profiles.[8][9][10]

  • Sigma-Aldrich. Safety Data Sheet: 2-Aminopyridine.Link[1]

    • Context: Surrogate safety data for the aminopyridine moiety, establishing toxicity protocols.
  • BLDpharm. Product Information: (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol (CAS 2092722-45-5).Link[1]

    • Context: Commercial availability and basic storage specifications (2-8°C, dry).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges during your experiments.

Introduction: Understanding the Molecule

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol incorporates two key heterocyclic structures: a 3-aminopyridine ring and an azetidine ring. The stability of the overall molecule in aqueous solution is dictated by the chemical liabilities of these individual moieties. The aminopyridine group can be susceptible to oxidation and hydrolysis, while the strained four-membered azetidine ring can be prone to ring-opening reactions, particularly under acidic conditions.[1][2][3][4] This guide will dissect these potential stability issues and provide you with robust protocols to assess and manage them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol in aqueous solutions?

A1: Based on the constituent functional groups, the primary degradation pathways of concern are:

  • Hydrolysis: The aminopyridine ring may undergo hydrolysis, particularly under basic or elevated temperature conditions, potentially leading to the formation of corresponding pyridone derivatives.[3]

  • Oxidation: The amino group on the pyridine ring is a potential site for oxidation, which can be initiated by dissolved oxygen, peroxide contaminants, or exposure to light.[2][5]

  • Azetidine Ring Opening: The strained four-membered azetidine ring can undergo nucleophilic attack, leading to ring opening. This is often catalyzed by acidic conditions.[1][4]

  • Photodegradation: Pyridine derivatives are known to be susceptible to photolytic degradation upon exposure to UV or even visible light.[2][6][7]

Q2: My solution of the compound is turning yellow. What could be the cause?

A2: A color change to yellow is often indicative of degradation. The most likely culprits are oxidation of the aminopyridine moiety or the formation of colored degradation products from photolytic decomposition. To troubleshoot this:

  • Protect from Light: Ensure your solutions are prepared and stored in amber vials or protected from light.

  • De-gas Solvents: For sensitive experiments, consider de-gassing your aqueous solutions to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure the water and any co-solvents are of high purity and free from peroxide contaminants.

  • Analyze for Degradants: Use a stability-indicating method, such as HPLC-UV, to analyze the discolored solution and identify any new peaks corresponding to degradation products.

Q3: I'm observing a loss of my compound's peak area in my HPLC analysis over time, even when stored in the dark at 4°C. What should I investigate?

A3: While cold and dark storage minimizes many degradation pathways, some can still occur. Here's a systematic approach to troubleshooting:

  • pH of the Solution: The inherent pH of your aqueous solution could be a factor. If the solution is even slightly acidic, it could be promoting the slow ring-opening of the azetidine ring.[4] Consider buffering your solution to a neutral pH if your experimental conditions allow.

  • Hydrolytic Stability: Even at 4°C, hydrolysis can occur over extended periods. This is particularly relevant if your solution is not buffered and has drifted to a more basic pH.

  • Adsorption to Container: Highly polar compounds can sometimes adsorb to the surface of glass or plastic vials. Try using silanized glass vials to minimize this.

  • Re-validate Analytical Method: Ensure your analytical method is robust and that the observed loss is not an artifact of the method itself (e.g., instability in the mobile phase, detector drift).

Q4: How can I proactively assess the stability of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol for my specific experimental conditions?

A4: The most effective way to understand the stability of your compound is to conduct a forced degradation study.[1][8][9] This involves subjecting the compound to a range of stress conditions that are more aggressive than your typical experimental setup. This will help you identify potential degradants and establish the compound's stability profile. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Appearance of new peaks in HPLC chromatogram Degradation of the parent compound.1. Characterize the new peaks using LC-MS to identify degradation products.[10] 2. Compare the stress conditions that led to the new peaks to identify the degradation pathway (e.g., acid stress suggests azetidine ring opening). 3. Adjust experimental conditions to avoid the identified stressor (e.g., buffer pH, protect from light).
Precipitation of material from solution Formation of a less soluble degradation product or change in pH affecting solubility.1. Analyze the supernatant and the precipitate (if possible) to identify the components. 2. Consider if a degradation product, such as a pyridone, might have lower solubility in your aqueous system. 3. Evaluate the need for a co-solvent or a different buffer system to maintain solubility.
Inconsistent results between experimental replicates Ongoing, uncontrolled degradation.1. Prepare fresh stock solutions for each experiment. 2. Implement stricter controls over environmental factors like light exposure and temperature. 3. Incorporate a stability check of your stock solution as part of your experimental workflow.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and pathways.[8]

Materials:

  • (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

  • High-purity water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector[10][11]

  • LC-MS system for peak identification (recommended)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[2] At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.[2]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period, sampling at various time points.

    • Thermal Degradation: Place a solid sample of the compound and a solution sample in a calibrated oven at an elevated temperature (e.g., 70°C). Analyze at set time intervals.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Use a PDA detector to check for peak purity.

    • If significant degradation is observed, use LC-MS to obtain the mass of the degradation products to aid in their identification.

Visualizing the Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal Stress (70°C) Stock->Thermal Expose Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose HPLC HPLC-UV/PDA Analysis (Assay & Impurities) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS Analysis (Degradant ID) HPLC->LCMS Characterize Degradants

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

The following diagram illustrates the likely points of instability on the (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol molecule.

Caption: Potential sites of degradation.

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
  • Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • An improved process for producing aminopyridines.
  • Assay and Stability Testing. Kinam Park.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Analytical issues in the chemical stability testing of drugs in solution. RSC Publishing.
  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
  • Proposed pathway of 4-aminopyridine degradation by the enrichment...
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Analytical Techniques In Stability Testing.
  • Analytical Techniques for the Assessment of Drug Stability.
  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Microbial Degradation of Pyridine and Pyridine Deriv
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • The photoreactions of pyridine and 2-fluoropyridine with aliph
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Chemical Stability of 4-Aminopyridine Capsules. C J H P.
  • A practical guide to forced degradation and stability studies for drug substances. Arcinova.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry.
  • Stability of different azetidine esters.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Technical Support Center: Crystallization of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2092722-45-5-CRYS Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The crystallization of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol presents a unique set of physicochemical challenges. This molecule combines a basic, oxidation-prone 3-aminopyridine moiety with a conformationally strained azetidine ring and a polar hydroxymethyl group.

Users frequently report "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. This is often driven by conformational flexibility in the azetidine ring (puckering) and competitive hydrogen bonding. This guide provides a root-cause analysis and step-by-step rescue protocols for converting this likely amorphous oil into a stable crystalline solid.

Module 1: The "Oiling Out" Crisis (LLPS)

Symptom: Upon cooling or adding anti-solvent, the solution turns milky or deposits a sticky gum/oil at the bottom of the flask, rather than forming discrete crystals.

Root Cause:

  • Supersaturation Overshoot: The concentration of the solute exceeds the metastable limit, forcing a phase separation into a solute-rich oil and solute-poor supernatant before nucleation can occur.

  • Impurities: Oxidation byproducts (N-oxides or azo-dimers from the aminopyridine) act as nucleation inhibitors.

Troubleshooting Protocol: The "Cloud Point" Rescue

Do not discard the oil. Treat the oil as a "Dense Liquid Phase" (DLP) which is a precursor to crystallization.

Step-by-Step Rescue:

  • Re-dissolution: Heat the mixture until the oil re-dissolves into a clear solution.

  • Solvent Modification: Add a small amount (5-10% v/v) of a "bridge solvent" that creates a single phase but reduces solubility (e.g., Isopropyl Alcohol (IPA) or THF if using Toluene/Heptane systems).

  • Temperature Cycling:

    • Cool slowly (0.1 °C/min) until the solution becomes slightly hazy.

    • HOLD at this temperature. Do not cool further.

    • Add seed crystals (if available) or scratch the glass surface with a glass rod to induce nucleation.

    • Critical Step: If oil forms again, heat back up to clear point and repeat with less supersaturation (add more solvent).

Visual Guide: Oiling Out Decision Tree

OilingOutRescue Start Problem: Oiling Out Observed CheckPurity Check Purity (HPLC) Is purity > 95%? Start->CheckPurity Purify Purify Material (Column/SCX) CheckPurity->Purify No HeatClear Heat to Clear Point (Re-dissolve Oil) CheckPurity->HeatClear Yes Purify->HeatClear AddBridge Add Bridge Solvent (e.g., IPA/THF) HeatClear->AddBridge SlowCool Slow Cool (0.1°C/min) to Cloud Point AddBridge->SlowCool Nucleation Nucleation Event? (Solids visible) SlowCool->Nucleation Seed Add Seed / Scratch Glass Nucleation->Seed No (Hazy) Success Isolate Crystals Nucleation->Success Yes Seed->SlowCool Re-oil? Heat & Dilute Seed->Success

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 2: Salt Screening (The "Sticky Oil" Fix)

Symptom: The free base persists as a gum despite all solvent attempts. Scientific Insight: The 3-aminopyridine nitrogen is weakly basic (pKa ~6-7), while the azetidine nitrogen is less available due to conjugation/sterics. Forming a salt disrupts the intermolecular H-bonding network that favors the amorphous state and introduces ionic lattice energy to drive crystallization.

Recommended Counter-ions
Counter-ionStoichiometrySolvent SystemRationale
Hydrochloric Acid (HCl) 1:1 or 1:2EtOH / Et2OCreates high lattice energy; reduces solubility in organics. Warning: Excess HCl may open the azetidine ring.
Fumaric Acid 1:1MeOH / AcetoneDicarboxylic acid often bridges molecules, stabilizing the packing of flexible azetidines.
p-Toluenesulfonic Acid 1:1IPA / EtOAcLipophilic bulk of Tosylate helps pack with the aromatic pyridine ring.
Oxalic Acid 1:1EtOH / WaterHigh probability of crystallization; good for purification, though oxalate salts may be toxic/unsuitable for final drug form.
Protocol: Reactive Crystallization
  • Dissolve the free base oil in 5 volumes of Ethanol .

  • Prepare a solution of the acid (1.05 eq) in Ethanol.

  • Add the acid solution dropwise at 50°C.

  • Allow to cool to room temperature.

  • Trituration: If a gum forms, decant the supernatant, add Diethyl Ether or MTBE , and sonicate vigorously. This mechanical stress often converts amorphous salts into crystalline solids.

Module 3: Chemical Stability & Oxidation

Symptom: The solution turns brown or black during crystallization; yield is low. Root Cause: The 3-aminopyridine motif is electron-rich and highly susceptible to oxidation (forming azo-linkages or N-oxides) when exposed to air in solution, especially at elevated temperatures.

Preventative Protocol
  • Degassing: All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.

  • Antioxidants: Add 0.1% w/w Ascorbic Acid or BHT to the crystallization solvent if the final application permits.

  • Temperature Limit: Do not exceed 60°C. Higher temperatures accelerate oxidative degradation of the amine.

FAQ: Frequently Asked Questions

Q: My compound precipitates as a fine powder that clogs the filter. How do I grow larger crystals? A: This indicates nucleation is too fast (uncontrolled precipitation).

  • Fix: Use Ostwald Ripening . Take the slurry of fine powder, heat it until ~80% dissolves, and then cool it very slowly. Repeat this thermal cycle 3-4 times. This consumes small crystals to grow larger ones.

Q: Can I use chlorinated solvents like DCM? A: Use with caution. While solubility is good, DCM often forms solvates that collapse into oils upon drying. Ethyl Acetate/Heptane or Isopropyl Acetate are superior non-chlorinated alternatives for stable crystal lattices.

Q: Is the azetidine ring stable? A: Generally yes, but avoid strong nucleophiles at high temperatures or highly acidic aqueous conditions (pH < 1) for prolonged periods, as ring-opening hydrolysis can occur, generating the linear aminopropyl impurity.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for nucleation and metastable zone width concepts).
  • Giron, D. (1986). "Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques." Journal of Thermal Analysis, 31, 1307-1329.
  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.
  • PubChem. (2025).[1][2] Compound Summary: (2-aminopyridin-3-yl)methanol.[1] National Library of Medicine. Link (Structural analog data for solubility estimation).

  • BenchChem. (2025). Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Link (Specifics on azetidine ring puckering and packing).

Sources

Identifying degradation products of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol . This guide addresses the specific stability challenges inherent to the strained azetidine ring and the electron-rich aminopyridine system.

Introduction: The Molecule at a Glance

This molecule combines three chemically distinct reactive centers, creating a "perfect storm" for stability issues during storage and analysis:

  • Azetidine Ring: A highly strained 4-membered nitrogen heterocycle (approx. 25 kcal/mol strain energy), susceptible to acid-catalyzed ring opening.[1][2][3][4]

  • 3-Aminopyridine: An electron-rich aromatic system prone to oxidation (N-oxide formation) and photo-degradation.[1][2]

  • Primary Alcohol: A site for oxidation to aldehydes and carboxylic acids.[1]

This guide provides the protocols to Identify, Separate, and Prevent these degradants.[2]

Module 1: Predicted Degradation Pathways (The "What is it?" Phase)

Q1: I see new peaks appearing in my chromatogram after 24 hours in solution. What are they likely to be?

A: Based on the functional group chemistry, you are likely observing two primary classes of degradants: Hydrolytic Ring-Opening Products and Oxidative Impurities .[2]

1. Acid-Catalyzed Ring Opening (Hydrolysis)

The azetidine nitrogen, attached to the pyridine at position 2, forms a guanidine-like electronic system.[2] Under acidic conditions (pH < 4), protonation of the pyridine nitrogen or the azetidine ring leads to nucleophilic attack by water, relieving ring strain.

  • Mechanism: Nucleophilic attack of water at the azetidine C2/C4 positions.

  • Mass Shift: +18 Da (Addition of H₂O).

  • Product: N-(3-aminopyridin-2-yl)-3-amino-2-(hydroxymethyl)propan-1-ol (or isomers).[2]

2. Oxidation Pathways

The 3-amino group is electron-donating, making the pyridine ring electron-rich and susceptible to oxidation.[1][2]

  • Pyridine N-Oxide: The pyridine nitrogen is the most basic site.[1] Oxidation here adds oxygen. (+16 Da )

  • Primary Alcohol Oxidation: Conversion of the hydroxymethyl group to an aldehyde (–2 Da) or carboxylic acid (+14 Da). Note: The aldehyde intermediate is highly reactive and may couple with the 3-amino group to form intramolecular aminals.[2]

Visualizing the Degradation Network

DegradationPathways Parent (1-(3-Aminopyridin-2-yl) azetidin-3-yl)methanol (MW: 179.22) RingOpen Ring-Opened Product (+18 Da) (Hydrolysis) Parent->RingOpen Acidic pH + H2O NOxide Pyridine N-Oxide (+16 Da) (Peroxide/Light) Parent->NOxide H2O2 / O2 Aldehyde Aldehyde (-2 Da) (Metal cat. oxidation) Parent->Aldehyde Oxidation Dimer Azo Dimer (Oxidative Coupling) Parent->Dimer Light / Radical

Figure 1: Predicted degradation pathways showing mass shifts relative to the parent molecule.

Module 2: Analytical Troubleshooting (The "How do I see it?" Phase)

Q2: My parent peak tails significantly on C18 columns. How do I improve peak shape?

A: This molecule is highly polar and basic. Standard C18 methods often fail due to secondary interactions with residual silanols.

Recommended Protocol: High pH Reversed-Phase or HILIC [2]

ParameterRecommendationScientific Rationale
Column C18 Hybrid Particle (e.g., BEH C18) Hybrid particles withstand high pH (up to 12), allowing deprotonation of the amine.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) At pH 10, the pyridine and amine are neutral, improving retention and peak shape.[2]
Mobile Phase B Acetonitrile Standard organic modifier.
Alternative Mode HILIC (Amide or Silica) If the molecule elutes in the void volume on RP, HILIC retains polar amines via water-layer partitioning.[1]
Q3: How do I distinguish between the N-Oxide and the Hydroxylated impurity? Both are +16 Da.

A: You must use MS/MS fragmentation patterns. A simple MS1 scan is insufficient.

Step-by-Step MS/MS Diagnosis:

  • Isolate the +16 Da peak (Precursor ion: m/z ~196).

  • Apply Collision Energy (20-35 eV).

  • Analyze Fragments:

    • N-Oxide Signature: Look for a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) .[1][2] N-oxides are thermally labile and often deoxygenate in the source or collision cell.[1]

    • Hydroxylated Ring (Stable): If the +16 Da is due to hydroxylation of the carbon skeleton (less likely but possible), it will not lose oxygen easily. It will likely show water loss (-18 Da).

Module 3: Forced Degradation Protocols (The "Stress Test" Phase)

Q4: How should I design a stress study to validate my method?

A: Do not follow a generic template. Tailor the conditions to the azetidine and aminopyridine moieties.

Targeted Stress Conditions Table

StressorConditionTarget DegradantNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hoursRing Opening (+18 Da) Critical: Azetidines are most labile here.[1][2] Monitor closely; complete degradation can occur rapidly.
Base Hydrolysis 0.1 N NaOH, 60°C, 2-4 hoursPyridine Ring CleavageGenerally more stable than in acid, but strong base may attack the pyridine ring.[1][2]
Oxidation 3% H₂O₂, RT, 1-2 hoursN-Oxide (+16 Da) The 3-amino group may also oxidize to nitro/nitroso species.[2]
Photostability 1.2 million lux hours (ICH Q1B)Radical Dimers Pyridines absorb UV.[1] Protect samples with amber glass during routine handling.
Workflow for Unknown Identification

MethodWorkflow Start Unknown Impurity Detected (>0.1%) MS1 High-Res MS (Q-TOF/Orbitrap) Determine Exact Mass Start->MS1 CheckMass Mass Shift Analysis MS1->CheckMass Plus18 +18 Da (Hydrolysis) Suspect: Ring Opening CheckMass->Plus18 Water Adduct Plus16 +16 Da (Oxidation) Suspect: N-Oxide CheckMass->Plus16 Oxygen Adduct NMR Isolate & 1H-NMR (Confirm Regiochemistry) Plus18->NMR Plus16->NMR

Figure 2: Decision tree for identifying unknown impurities in azetidine derivatives.

Module 4: Stabilization & Storage[2][5][6][7]

Q5: How do I store the reference standard to prevent degradation?

A:

  • Lyophilize as a Salt: Do not store as the free base oil. Convert to a stable salt (e.g., HCl or Tosylate) to reduce the electron density on the pyridine nitrogen and prevent oxidation. Note: Ensure the salt form does not create a local acidic environment that promotes ring opening (e.g., avoid excess strong acid).[2]

  • Temperature: Store at -20°C .

  • Inert Atmosphere: Flush vials with Argon. The 3-aminopyridine moiety is sensitive to atmospheric oxygen over long periods.

  • Solution State: Avoid protic solvents (methanol/water) for long-term storage. Use DMSO or Acetonitrile and prepare fresh.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Conference on Harmonisation, 2003.

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.[1] International Conference on Harmonisation, 1996.

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International, 2006.[2] (Discusses ring strain and hydrolytic susceptibility of azetidines).

  • Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design: The Redox Aspect." Angewandte Chemie International Edition, 2016.

Sources

Validation & Comparative

1H NMR spectrum interpretation of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenges

Topic: 1H NMR Interpretation of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol. Context: This molecule combines an electron-rich heteroaromatic core (3-aminopyridine) with a strained, saturated heterocycle (azetidine). The Challenge: The primary analytical hurdles are:

  • Exchangeable Protons: The amino (-NH₂) and hydroxyl (-OH) groups are prone to broadening or disappearing depending on solvent choice and water content.

  • Ring Puckering: The azetidine ring often exhibits complex splitting patterns due to ring puckering, creating non-equivalent geminal protons.

  • Overlap: The azetidine ring protons can overlap with the hydroxymethyl (-CH₂OH) signals.

This guide compares the performance of DMSO-d₆ versus CDCl₃ to demonstrate why DMSO-d₆ is the superior solvent for full structural validation of this specific scaffold.

Structural Analysis & Predicted Shifts

Before interpreting the spectrum, we must segment the molecule into magnetically distinct environments.

The Molecule

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

  • Fragment A (Aromatic): 2,3-disubstituted pyridine.[1] The 3-amino group is a strong electron donor, shielding the ortho (H4) and para (H6) positions relative to unsubstituted pyridine. However, the pyridine nitrogen deshields H6.

  • Fragment B (Aliphatic Core): Azetidine ring (N-CH₂-CH-CH₂-N). The nitrogen is attached to the pyridine, deshielding the adjacent protons.[2]

  • Fragment C (Side Chain): Hydroxymethyl group (-CH₂OH) at the 3-position of the azetidine.

Chemical Shift Prediction Table

Note: Values are derived from fragment analysis and standard heterocycle databases.

Proton LabelChemical EnvironmentPredicted Shift (DMSO-d₆)MultiplicityCoupling (

)
H-6 Pyridine (adj. to N)7.50 – 7.65 ppmdd

,

Hz
H-4 Pyridine (adj. to NH₂)6.80 – 6.95 ppmdd

,

Hz
H-5 Pyridine (meta to N)6.55 – 6.70 ppmdd/t

,

Hz
-NH₂ Exch.[3] Amino4.80 – 5.20 ppms (br)N/A
-OH Exch. Hydroxyl4.50 – 4.80 ppmt

Hz
Az-H2/H4 Azetidine Ring (N-CH)3.60 – 4.10 ppmmComplex (Roofing)
-CH₂-O Hydroxymethyl3.45 – 3.60 ppmd/m

Hz
Az-H3 Azetidine Methine2.60 – 2.90 ppmm (quint)Complex

Comparative Analysis: Solvent System Selection

For this specific pharmaceutical intermediate, the choice of solvent dictates the visibility of 30% of the proton signals (the exchangeables).

Comparison: DMSO-d₆ vs. CDCl₃[1][4][5][6][7]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
-NH₂ Visibility High. Appears as a distinct singlet (sometimes broad doublet) due to H-bond stabilization.Low. Often broadened into the baseline or invisible due to rapid exchange.
-OH Coupling Visible. Often splits the adjacent -CH₂- into a doublet (vicinal coupling visible).Invisible. Usually a broad singlet; no coupling to -CH₂- observed.
Solubility Excellent. Dissolves the polar amino-pyridine moiety effectively.Moderate. May require heating, which further broadens exchangeable peaks.
Water Peak ~3.33 ppm (Can obscure Azetidine signals if wet).[4]~1.56 ppm (Clear of the aromatic/heterocyclic region).
Experimental Insight (Causality)

In CDCl₃ , the amine protons undergo rapid exchange with trace water or other solute molecules. The rate of exchange (


) is often faster than the NMR timescale (

), causing the signal to coalesce into the baseline. In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor. It "locks" the -NH₂ and -OH protons in place, slowing the exchange rate significantly (

). This allows you to integrate the -NH₂ peak (2H) and the -OH peak (1H), providing a self-validating proton count.

Experimental Protocol: High-Resolution Acquisition

To ensure the spectrum matches the theoretical prediction, follow this "Application Scientist" workflow.

Step 1: Sample Preparation (Critical)
  • Dry the Solute: Ensure the solid is dried under high vacuum (<1 mbar) for 4 hours to remove trace water.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) from a fresh ampoule.

    • Why? "Old" DMSO absorbs atmospheric water. A large water peak at 3.33 ppm will obscure the critical azetidine/methanol region.

  • Concentration: Prepare ~10 mg in 0.6 mL solvent.

    • Why? Too high concentration leads to viscosity broadening; too low reduces S/N for the small side-chain couplings.

Step 2: Acquisition Parameters (Self-Validating)
  • Pulse Angle: 30° (allows faster relaxation).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and exchangeable protons have different T1 relaxation times. A short D1 will under-integrate the aromatic protons relative to the aliphatic ones.

  • Scans (NS): 64 scans (sufficient for 10 mg).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Goal: Enhance resolution to see the small

      
       coupling (1.5 Hz) between Pyridine H4 and H6.
      

Detailed Spectral Interpretation

A. The Aromatic Region (6.5 – 8.0 ppm)

This region confirms the 2,3-substitution pattern of the pyridine.

  • H-6 (Doublet of Doublets): The most downfield signal. It couples to H-5 (

    
     Hz) and weakly to H-4 (
    
    
    
    Hz).
  • H-4 (Doublet of Doublets): Upfield of H-6. It is shielded by the adjacent -NH₂ group. It couples strongly to H-5 (

    
     Hz) and weakly to H-6.
    
  • H-5 (Doublet of Doublets / Pseudo-triplet): The most upfield aromatic signal. It feels the shielding effect of the amino group (para-like position) and the electron-donating azetidine nitrogen.

B. The Aliphatic Region (2.5 – 4.5 ppm)

This region confirms the Azetidine-Methanol fragment.

  • Azetidine Ring Protons (H2/H4): These 4 protons often appear as two sets of multiplets if the ring is puckered. In DMSO, they typically cluster between 3.6 and 4.1 ppm.

  • Hydroxymethyl (-CH₂-): Look for a doublet at ~3.5 ppm.

    • Validation: If you perform a D₂O shake (add D₂O to the tube and shake), the -OH triplet at ~4.6 ppm will disappear, and the -CH₂- doublet at ~3.5 ppm will collapse into a singlet . This proves the connectivity.

C. The Exchangeable Protons
  • -NH₂: A broad singlet around 5.0 ppm. Integration must be close to 2.0.

  • -OH: A triplet around 4.6 ppm.[4] Integration must be 1.0.[5]

Visualization: Logic & Workflow

Diagram 1: Assignment Workflow

This flowchart illustrates the logical steps to assign the overlapping aliphatic region.

NMR_Workflow Sample Sample in DMSO-d6 H1_Spec 1H NMR Acquisition Sample->H1_Spec Aromatic Aromatic Region (6.5-8.0 ppm) H1_Spec->Aromatic Aliphatic Aliphatic Region (2.5-4.5 ppm) H1_Spec->Aliphatic Assign_Aro Assign H4, H5, H6 via J-coupling Aromatic->Assign_Aro Overlap Overlap Detected? (Azetidine + CH2-OH) Aliphatic->Overlap D2O_Shake D2O Shake Test Overlap->D2O_Shake Quick Check HSQC 2D HSQC (C-H Correlation) Overlap->HSQC Rigorous Check Result_OH OH Disappears CH2 becomes Singlet D2O_Shake->Result_OH Result_Ring Resolve Ring CH2 vs Sidechain CH2 HSQC->Result_Ring

Caption: Logical workflow for resolving spectral overlap in the azetidine-methanol region.

Diagram 2: Spin System Connectivity (COSY Logic)

This diagram visualizes the scalar couplings (


-coupling) expected in the COSY spectrum.

COSY_Network H4 Pyridine H4 (dd) H5 Pyridine H5 (dd/t) H4->H5 J=8Hz H6 Pyridine H6 (dd) H4->H6 J=1.5Hz H5->H6 J=5Hz AzH2 Azetidine H2 (m) AzH3 Azetidine H3 (m) AzH2->AzH3 Vicinal CH2 Sidechain CH2 (d) AzH3->CH2 Vicinal AzH4 Azetidine H4 (m) AzH4->AzH3 Vicinal OH Hydroxyl OH (t) CH2->OH J=5Hz (DMSO)

Caption: Expected COSY correlations. Solid lines indicate strong vicinal coupling; dashed lines indicate long-range coupling.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (2024). 3-[(4-Aminopyridin-3-yl)methyl]azetidin-3-ol (Analogous Scaffold Data). National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate process of drug discovery and development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, this quality does not spontaneously materialize in the final product; it is meticulously built from the very first synthetic steps. The purity of chemical intermediates, such as (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol , is a critical determinant of the final API's safety and efficacy profile.[1][2] Impurities introduced or formed at an intermediate stage can carry through to the final product, potentially altering its pharmacological activity, increasing its toxicity, or compromising its stability.

This guide provides an in-depth examination of Elemental Analysis (EA) as a fundamental technique for assessing the purity of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the rationale behind the methodology, offering a trustworthy, self-validating framework. Furthermore, this guide will objectively compare elemental analysis with other prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to equip researchers with the expertise to select the most appropriate validation strategy.

The Subject Compound: (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

To validate the purity of any compound, we must first know its theoretical composition. The structure of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol dictates its unique elemental makeup.

  • Molecular Formula: C₉H₁₃N₃O

  • Molecular Weight: 179.22 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 60.32%

    • Hydrogen (H): 7.31%

    • Nitrogen (N): 23.45%

    • Oxygen (O): 8.92%

This theoretical profile is the gold standard against which our experimental results will be measured. A significant deviation between the theoretical and observed values indicates the presence of impurities.

Pillar 1: Elemental Analysis (EA) for Foundational Purity Assessment

Elemental analysis, specifically CHNS/O analysis, is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3][4] Its power lies in its directness: it verifies the fundamental building blocks of the molecule are present in the correct ratios.

The Causality Behind the Method: Combustion Analysis

The most common form of EA is based on combustion analysis, a principle refined from the work of Pregl and Dumas.[4] The process is elegantly logical:

  • Complete Combustion: A small, precisely weighed sample is combusted at high temperatures (e.g., >900 °C) in a pure oxygen environment.[5][6] This aggressive oxidation ensures that all organic material is broken down into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).

  • Gas Purification and Separation: The resultant gas mixture flows through a series of traps and scrubbers to remove interfering substances like halogens or sulfur, if present. It then passes through a gas chromatography (GC) column which separates the individual gases (CO₂, H₂O, N₂).

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (typically helium) as each analyte gas passes through. The magnitude of this change is directly proportional to the concentration of the gas, allowing for precise quantification.[5]

Oxygen is typically determined separately by pyrolysis in an oxygen-free, helium atmosphere, where the sample is decomposed to form carbon monoxide (CO), which is then quantified.

Experimental Protocol: EA of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.

1. Sample Preparation (The Source of Accuracy)

  • Objective: To ensure the small subsample analyzed is perfectly representative of the entire batch.

  • Procedure:

    • Drying: Dry the sample of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol under a vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. This step is critical because residual moisture will artificially inflate the hydrogen and oxygen percentages.[7][8]

    • Homogenization: Using a clean agate mortar and pestle, gently grind the dried sample into a fine, homogenous powder. Inhomogeneity is a primary source of non-reproducible results.[6]

    • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the homogenized sample into a clean tin capsule. The precise weight is crucial as all final calculations are based on this initial mass.[6]

    • Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and to facilitate complete, rapid combustion upon introduction to the analyzer.

2. Instrumentation and Calibration

  • Objective: To ensure the elemental analyzer is performing accurately.

  • Procedure:

    • Instrument Setup: Perform instrument checks as per the manufacturer's guidelines, ensuring stable furnace temperatures and gas flows.

    • Calibration: Analyze a certified, high-purity standard with a known elemental composition (e.g., Acetanilide). The instrument software uses the results from the standard to create a calibration curve, which is then used to calculate the elemental percentages of the unknown sample. This step validates the instrument's response.

3. Data Acquisition and Analysis

  • Objective: To obtain experimental elemental percentages and compare them to the theoretical values.

  • Procedure:

    • Sample Analysis: Analyze the encapsulated (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol sample in triplicate to ensure precision.

    • Data Processing: The instrument's software will automatically integrate the detector signals, and using the sample weight and calibration factor, calculate the percentage of C, H, and N.

    • Purity Calculation: Compare the average experimental percentages to the theoretical values.

4. Interpreting the Results: The ±0.4% Rule

For a compound to be considered pure by elemental analysis, the experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values.[9]

  • Example Scenario:

    • Theoretical: C=60.32%, H=7.31%, N=23.45%

    • Acceptable Range: C=59.92-60.72%, H=6.91-7.71%, N=23.05-23.85%

    • Result A (Pass): C=60.15%, H=7.25%, N=23.50%. This result strongly supports the proposed structure and indicates high purity.

    • Result B (Fail): C=58.95%, H=7.85%, N=22.80%. This result falls outside the acceptable deviation, indicating the presence of impurities. The lower carbon and nitrogen and higher hydrogen could suggest contamination with a more hydrogen-rich impurity, such as a residual aliphatic solvent.

Pillar 2: A Comparative Guide to Orthogonal Purity Validation Methods

While elemental analysis is a powerful tool, it provides a "bulk" assessment of purity and cannot distinguish between isomers or identify minor organic impurities.[10] For comprehensive validation, especially in a regulated drug development environment, orthogonal methods that assess purity based on different chemical principles are essential.[11]

Caption: Orthogonal approach to purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[1][12] It separates the target compound from impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

  • Strength: Excellent for detecting and quantifying organic impurities, including isomers and degradation products that have different polarities. Purity is typically reported as a percentage of the total peak area.

  • Weakness: Without a reference standard for each impurity, quantification is based on relative peak area, which assumes all compounds have the same detector response (e.g., UV absorbance), a potential source of inaccuracy. It may not detect impurities that are not retained on the column or do not have a chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[12][13] As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined.

  • Strength: Unparalleled for identifying unknown impurities.[1] It provides the molecular weight of each impurity, which is critical for structural elucidation and understanding degradation pathways.

  • Weakness: While highly sensitive, it is generally considered a semi-quantitative technique unless specific standards for each impurity are used for calibration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining absolute purity.[11][14] It works by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

  • Strength: Provides a direct, absolute measure of purity without the need for a reference standard of the analyte itself.[14] It is also structurally specific, confirming the identity of the main component and potentially identifying structurally related impurities. The Journal of Medicinal Chemistry now accepts qNMR as a valid method for purity determination.[10]

  • Weakness: Requires a larger sample amount compared to HPLC or LC-MS. Signal overlap between the analyte, impurities, and the standard can complicate analysis. The instrument itself represents a significant capital investment.

Comparative Data Summary

The choice of analytical method depends on the specific question being asked. The following table provides a comparative summary to guide this decision-making process.

FeatureElemental Analysis (EA)HPLC-UVLC-MSQuantitative NMR (qNMR)
Primary Information % Elemental CompositionRelative Purity (% Area)Impurity Mass/StructureAbsolute Purity (% w/w)
Type of Impurities Detected Deviations from empirical formula (e.g., inorganic salts, high MW polymers)Separable organic impurities, isomersAll ionizable impuritiesImpurities with unique NMR signals
Quantification Method Absolute (% by mass)Relative (Area Normalization)Semi-quantitative (without standards)Absolute (vs. Internal Standard)
Specificity Low (cannot distinguish isomers)High (separation-based)Very High (mass-based)Very High (structure-based)
Typical Use Case Confirmation of empirical formula, initial purity screenRoutine QC, stability testing, impurity profilingUnknown impurity identificationPrimary standard characterization, absolute purity determination
Reference [3],[15][12],[11][1],[13][14],[10]

graph TD {
A[Start: Sample Batch Received] --> B{Sample Preparation};
B --> B1[Drying to Constant Weight];
B --> B2[Homogenization];
B1 & B2 --> C[Weighing (1-3 mg)];
C --> D{Instrumental Analysis};
D --> D1[Combustion in O2 Furnace];
D1 --> D2[Reduction of NOx to N2];
D2 --> D3[GC Separation of Gases];
D3 --> D4[TCD Detection];
D4 --> E{Data Processing};
E --> F[Calculate Experimental %C, H, N];
F --> G{Comparison};
G -- Theoretical %C, H, N --> H{Is Deviation <= 0.4%?};
H -- Yes --> I[Purity Verified];
H -- No --> J[Purity Fails / Impurity Present];
I --> K[End];
J --> K[End];
// Styling
node[shape=box, style="filled,rounded", fontname="Arial"];
A[Start: Sample Batch Received]
K[End]
B{Sample Preparation}
D{Instrumental Analysis}
E{Data Processing}
G{Comparison}
H{Is Deviation <= 0.4%?}

// Node Colors
A[fillcolor="#F1F3F4", fontcolor="#202124"]
B[fillcolor="#FBBC05", fontcolor="#202124"]
C[fillcolor="#FFFFFF", fontcolor="#202124"]
D[fillcolor="#34A853", fontcolor="#FFFFFF"]
E[fillcolor="#4285F4", fontcolor="#FFFFFF"]
F[fillcolor="#FFFFFF", fontcolor="#202124"]
G[fillcolor="#4285F4", fontcolor="#FFFFFF"]
H[shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]
I[fillcolor="#34A853", fontcolor="#FFFFFF"]
J[fillcolor="#EA4335", fontcolor="#FFFFFF"]
K[fillcolor="#F1F3F4", fontcolor="#202124"]

}

Caption: Workflow for purity validation using elemental analysis.

Conclusion: An Integrated Strategy for Purity Validation

For a critical pharmaceutical intermediate like (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol, no single analytical technique tells the whole story. Elemental analysis serves as an essential, foundational pillar, providing an absolute, quantitative measure of the compound's elemental integrity. It is a direct and cost-effective method to confirm that the synthesized molecule aligns with its theoretical formula and is free from significant non-carbon-based or elementally distinct impurities.

However, to build a complete and trustworthy purity profile suitable for drug development, elemental analysis should be integrated with orthogonal techniques. HPLC is indispensable for routine monitoring of organic impurities, while LC-MS is the gold standard for identifying the unknowns that inevitably arise during synthesis and stability studies. When the highest level of accuracy is required, qNMR offers an unparalleled ability to determine absolute purity.

By understanding the causality, strengths, and limitations of each method, researchers can design a robust, multi-faceted validation strategy, ensuring the quality of their intermediates and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]

  • Technology Networks. (2023, July 31). What Is an Elemental Analyzer & How Does It Work? Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]

  • AZoM. (2021, May 5). How Does an Elemental Analyzer Work? Retrieved from [Link]

  • Universal Lab Blog. (2024, January 28). Common Elemental Analysis Methods. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Elemental Analysis Explained and Illustrated. Retrieved from [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). LinkedIn. Retrieved from [Link]

  • YouTube. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis. Retrieved from [Link]

  • Tianming. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • ResearchGate. (2013, January 30). How can I determine the purity of an isolated compound? Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link]

  • LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Gödecke, T., Jaki, B. U., & Lankin, D. C. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7792. Retrieved from [Link]

  • Kover, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a thorough analysis of its core structural motifs—3-aminopyridine and a substituted azetidine ring—to establish a robust and scientifically-grounded disposal protocol. This approach ensures that researchers, scientists, and drug development professionals can manage this chemical waste with the highest degree of safety and environmental stewardship.

Hazard Profile and Risk Assessment

The primary hazards of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol are inferred from its constituent functional groups. The 3-aminopyridine moiety is associated with significant toxicity, while the azetidine ring suggests potential corrosivity and reactivity.

Scientific Principle: Understanding the hazard profile is the foundation of safe chemical handling. By deconstructing the molecule into its known hazardous components, we can anticipate its toxicological and reactive properties and implement appropriate controls. The aminopyridine structure is known to be toxic by ingestion, inhalation, and dermal contact[1][2][3][4], while azetidine derivatives are often handled as corrosive and reactive substances[5][6][7].

Hazard Category Inferred Risk Basis from Structural Analogues Citations
Acute Toxicity High. Assumed to be toxic if swallowed, in contact with skin, or if inhaled.The 3-aminopyridine component is classified as acutely toxic via oral, dermal, and inhalation routes.[1][2][3][4]
Skin/Eye Irritation High. Assumed to be a skin irritant and capable of causing serious eye damage.3-aminopyridine is a known skin and eye irritant. Azetidine itself is classified as corrosive, causing severe skin burns and eye damage.[1][3][5][7]
Reactivity Moderate. Avoid contact with strong oxidizing agents and strong acids.The amine functionalities can react exothermically with acids and oxidizing agents.[8]
Environmental High. Assumed to be toxic to aquatic life.Pyridine and its derivatives are often harmful or toxic to aquatic organisms.[3][8]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound in any capacity, including for disposal.

Rationale: Given the high inferred toxicity and potential for skin and eye damage, a multi-layered PPE approach is essential to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize risks from hazardous chemicals[9][10].

PPE Category Specification Justification
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use.Protects against dermal absorption, which is a key exposure route for aminopyridines[1][2].
Eye/Face Protection Chemical safety goggles and a face shield.Prevents splashes from causing serious, potentially irreversible eye damage[1][5].
Skin/Body Protection Chemical-resistant lab coat. Ensure cuffs are tucked into gloves.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use only within a certified chemical fume hood. If aerosolization is possible, consult your EHS office regarding the need for a respirator.A fume hood provides primary engineering control to prevent inhalation of potentially toxic vapors or aerosols[9][11].

Step-by-Step Disposal Protocol

The disposal of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain[11][12][13].

Step 1: Waste Segregation

Procedure: Collect waste (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers) in a dedicated hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) office.

Scientific Principle: Segregation is a critical safety measure to prevent unintended chemical reactions. The National Research Council and EPA guidelines emphasize the separation of incompatible chemicals to avoid generating heat, toxic gases, or other hazards[12]. This compound should be kept separate from strong acids and oxidizing agents.

Step 2: Waste Collection and Containerization

Procedure:

  • Select an Appropriate Container: Use a clean, sealable container made of borosilicate glass or high-density polyethylene (HDPE). The container must be in good condition, free from damage, and have a secure, leak-proof lid[12][14].

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label, as required by the EPA[15]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol". Do not use abbreviations[14].

    • An accurate list of all contents by percentage.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste. Do not leave a funnel in the container opening[14].

Step 3: Temporary Storage (Satellite Accumulation)

Procedure: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the direct control of laboratory personnel[14][15]. The SAA should be a well-ventilated area, away from heat or ignition sources, and should utilize secondary containment (e.g., a spill tray) to capture any potential leaks.

Regulatory Insight: The EPA's regulations for academic laboratories allow for the accumulation of hazardous waste in SAAs, providing a structured and safe way to manage waste before it is collected for final disposal[12][16].

Step 4: Arranging for Final Disposal

Procedure: Once the waste container is 90% full, or as per your institution's policy, contact your EHS office to schedule a waste pickup[14]. Provide them with a complete and accurate description of the waste. All final disposal must be handled by a licensed hazardous waste disposal company coordinated through your institution[5][8][13].

Emergency Procedures: Spill and Exposure Management

Immediate and correct action is critical in the event of a spill or personnel exposure.

Spill Response
  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area. Ensure the area is well-ventilated by working within a fume hood or increasing air exchange[5][8].

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels or sawdust[6][8].

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal[6][17].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste[5][8].

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5][18].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1][5][18].

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1][18].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol.

G cluster_prep Preparation & Collection cluster_storage Storage & Final Disposal cluster_emergency Emergency Events start Waste Generated (Neat compound or contaminated materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Label Compatible Waste Container (Glass or HDPE) ppe->container collect Step 3: Collect Waste (Segregate from incompatibles) container->collect store Step 4: Store Sealed Container in designated Satellite Accumulation Area (SAA) collect->store check_full Container >90% Full? store->check_full check_full->store No contact_ehs Step 5: Contact EHS Office for Waste Pickup check_full->contact_ehs Yes disposal Final Disposal by Licensed Facility contact_ehs->disposal spill Spill or Exposure Occurs emergency_proc Follow Emergency Procedures (Spill Containment or First Aid) spill->emergency_proc report Report to Supervisor / EHS emergency_proc->report

Caption: Decision workflow for safe disposal of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Navigating the Disposal of 3-(3-Biphenylyl)
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
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  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
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  • 3-AMINOPYRIDINE MSDS. Loba Chemie.
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Comprehensive Safety and Handling Guide for (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Emergency Overview and Hazard Identification

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol should be handled as a substance with high acute toxicity. The primary hazards are associated with the aminopyridine moiety, which is known to be a potent neurotoxin.

Potential Health Hazards:

  • Acute Toxicity: Aminopyridines are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2] 4-Aminopyridine, a related compound, is fatal if swallowed and can cause seizures and other neurological effects by blocking potassium channels.[3][4] Given the structural similarity, it is prudent to assume a similar toxicological profile.

  • Skin and Eye Irritation: Aminopyridines and azetidines can cause severe skin and eye irritation or burns.[1][2][5][6] This compound is expected to be readily absorbed through the skin.[1]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][7]

  • Organ Toxicity: The methanol group suggests potential for organ damage, particularly to the liver, kidneys, central nervous system, and optic nerve with significant exposure.[8][9]

Physical and Chemical Hazards:

  • Flammability: While the flammability of the target compound is unknown, the presence of the methanol group and the potential for a low flash point suggest it should be kept away from heat, sparks, and open flames.[8][9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the minimum required PPE for handling (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol.

Body Part Protection Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][10]
Skin Impervious gloves (e.g., nitrile or neoprene) and a lab coatAminopyridines are readily absorbed through the skin.[1] Double gloving is recommended. Ensure gloves are compatible with the solvent used.
Body Full-body protective clothingTo prevent any skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse.[11]
Respiratory A NIOSH-approved respirator with an appropriate cartridgeTo be used in a well-ventilated area or a chemical fume hood.[6][10] The type of respirator will depend on the concentration and nature of the work (e.g., handling powder vs. solution).

Engineering Controls and Safe Handling

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6][11]

Safe Handling Workflow:

The following diagram illustrates the essential steps for safely handling (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow diagram for the safe handling of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Emergency Response Protocol:

cluster_spill Spill Response cluster_exposure Personal Exposure Response spill Spill or Exposure Occurs spill_evacuate Evacuate Immediate Area spill->spill_evacuate Spill exposure_remove Remove Contaminated Clothing spill->exposure_remove Exposure spill_alert Alert Colleagues and Safety Officer spill_evacuate->spill_alert spill_contain Contain Spill with Absorbent Material (if safe to do so) spill_alert->spill_contain spill_cleanup Cleanup by Trained Personnel with Full PPE spill_contain->spill_cleanup exposure_wash Wash Affected Area with Soap and Water for 15 minutes exposure_remove->exposure_wash exposure_medical Seek Immediate Medical Attention exposure_wash->exposure_medical exposure_eye If in Eyes, Flush with Water for 15 minutes exposure_eye->exposure_medical

Caption: Emergency response protocol for spills and personal exposure.

First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[12][13] Seek immediate medical attention.

Disposal Plan

All waste containing (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.[14][15]

  • Disposal: Dispose of the waste through a licensed professional waste disposal service.[16] Do not dispose of it down the drain or in regular trash.[12][16]

References

  • 4-aminopyridine - Sdfine. (n.d.).
  • Aminopyridines - EPA. (n.d.).
  • 4-Aminopyridine - Jubilant Ingrevia. (2024, February 22).
  • Material Safety Data Sheet 4-Aminopyridine. (2007, July 10).
  • 3-AMINOPYRIDINE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. (n.d.).
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. (2024, November 5).
  • 2-Aminopyridine - Wikipedia. (n.d.).
  • PYRIDINE AND PYRIDINE DERIVATIVES. In Kirk-Othmer Encyclopedia of Chemical Technology (4th ed., Vol. 20). (n.d.).
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.).
  • safety data sheet sds/msds 2-amino pyridine. (n.d.).
  • Azetidine - Apollo Scientific. (n.d.).
  • 4-AMINOPYRIDINE - EXTOXNET PIP. (1996, June).
  • 2',3'-Dihydrospiro[azetidine-2,1'-indene] - AK Scientific, Inc. (n.d.).
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.).
  • 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. (n.d.).
  • Methanol Safety Data Sheet. (n.d.).
  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. (n.d.).
  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol Safety Data Sheet. (2023, September 5).
  • 4-aminopyridine toxicity: a case report and review of the literature - PubMed. (2012, September 15).
  • (p-Amino pyridine ) MSDS CAS - Oxford Lab Fine Chem LLP. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 3- Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • AK Scientific, Inc. Safety Data Sheet (United States). [2-(Aminomethyl)pyridin-4-yl]methanol. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
  • SAFETY DATA SHEET Methanol BDH1135 - OU College of Dentistry. (2015, March 26).
  • Methanol Safety Data Sheet - Methanex Corporation. (2020, March 31).

Sources

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Retrosynthesis Analysis

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